4-METHOXY-D3-BENZALDEHYDE-alpha-D1
Description
BenchChem offers high-quality 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
342611-03-4 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
140.17 g/mol |
IUPAC Name |
deuterio-[4-(trideuteriomethoxy)phenyl]methanone |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i1D3,6D |
InChI Key |
ZRSNZINYAWTAHE-BKLIMVFQSA-N |
Isomeric SMILES |
[2H]C(=O)C1=CC=C(C=C1)OC([2H])([2H])[2H] |
Canonical SMILES |
COC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 4-Methoxy-d3-benzaldehyde-alpha-d1
This technical guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation pathways of 4-methoxy-d3-benzaldehyde-alpha-d1. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fragmentation mechanisms of this isotopically labeled aromatic aldehyde, offering insights into the structural information that can be derived from its mass spectrum. The strategic placement of deuterium atoms serves as a powerful tool for confirming fragmentation assignments and understanding rearrangement processes.
Foundational Principles of Aromatic Aldehyde Fragmentation
Under electron ionization, organic molecules are bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M•+). This high-energy species is often unstable and undergoes a series of fragmentation events to yield smaller, more stable ions. For aromatic aldehydes like 4-methoxybenzaldehyde, the fragmentation is largely dictated by the stability of the aromatic ring and the lability of the aldehydic proton and the carbonyl group.
The initial ionization of 4-methoxybenzaldehyde typically involves the removal of a non-bonding electron from the oxygen atom of the carbonyl group or a π-electron from the aromatic ring, as these are the highest energy electrons in the molecule.[1] The resulting molecular ion is relatively stable due to charge delocalization across the conjugated system, often leading to a prominent molecular ion peak in the mass spectrum.[2]
Common fragmentation pathways for benzaldehydes include:
-
α-Cleavage: This involves the loss of the aldehydic hydrogen atom (H•) to form a stable acylium ion (M-1)+. This is often a very prominent peak in the spectra of aromatic aldehydes.[3]
-
Loss of the Carbonyl Group: Fragmentation can also occur with the loss of the entire formyl group (•CHO), resulting in an (M-29)+ ion corresponding to the phenyl cation.[4]
-
Aromatic Ring Fragmentation: While the aromatic ring is relatively stable, it can undergo fragmentation, although these ions are typically of lower abundance.
The presence of a methoxy group introduces additional fragmentation possibilities, primarily involving the methyl group.
The Influence of Isotopic Labeling
Deuterium labeling is a powerful technique in mass spectrometry for elucidating fragmentation pathways.[5][6] By replacing hydrogen atoms with their heavier isotope, deuterium, the mass of any fragment containing the labeled position will increase by one mass unit for each deuterium atom. This "mass shift" allows for the precise tracking of atoms during fragmentation.[7]
In the case of 4-methoxy-d3-benzaldehyde-alpha-d1, we have two labeled positions:
-
alpha-d1: The aldehydic hydrogen is replaced by deuterium.
-
d3: The three hydrogens of the methoxy group are replaced by deuterium.
This specific labeling pattern will provide clear confirmation of the fragmentation pathways involving the aldehydic group and the methoxy group.
Proposed Fragmentation Pathways of 4-Methoxy-d3-benzaldehyde-alpha-d1
The molecular weight of 4-methoxy-d3-benzaldehyde-alpha-d1 is 140.174 g/mol .[8] The unlabeled 4-methoxybenzaldehyde has a molecular weight of 136.15 g/mol .[9] The mass spectrum of unlabeled 4-methoxybenzaldehyde shows a prominent molecular ion peak at m/z 136 and a base peak at m/z 135, corresponding to the loss of a hydrogen atom.[10][11]
Based on established fragmentation patterns of aromatic aldehydes and the known mass spectrum of 4-methoxybenzaldehyde, we can predict the major fragmentation pathways for its deuterated analog.
The Molecular Ion
Upon electron ionization, 4-methoxy-d3-benzaldehyde-alpha-d1 will form a molecular ion (M•+) at m/z 140 . The presence of the stable aromatic ring should result in a relatively abundant molecular ion peak.
Primary Fragmentation Pathways
The initial fragmentation of the molecular ion at m/z 140 is expected to proceed through several key pathways, as illustrated in the diagram below.
Caption: Secondary fragmentation from key primary fragment ions.
-
Fragmentation of the (M-D)⁺ Ion (m/z 139): The highly stable acylium ion at m/z 139 is expected to lose a molecule of carbon monoxide (CO) to form an ion at m/z 111 . This corresponds to the deuterated methoxy-substituted phenyl cation.
-
Fragmentation of the (M-CD₃)⁺ Ion (m/z 122): The ion at m/z 122 can subsequently lose a molecule of carbon dioxide (CO₂) to produce a phenyl cation containing one deuterium at m/z 80 .
Summary of Predicted Fragmentation Data
The following table summarizes the predicted major ions in the mass spectrum of 4-methoxy-d3-benzaldehyde-alpha-d1 and their proposed origins.
| m/z | Proposed Structure/Formula | Origin |
| 140 | [C₈H₄D₄O₂]⁺• | Molecular Ion (M•+) |
| 139 | [C₈H₄D₃O₂]⁺ | M•+ - •D (from aldehyde) |
| 122 | [C₇H₄DO₂]⁺ | M•+ - •CD₃ |
| 112 | [C₇H₄D₄O]⁺• | M•+ - CO |
| 111 | [C₇H₄D₃O]⁺ | [m/z 139] - CO |
| 80 | [C₆H₄D]⁺ | [m/z 122] - CO₂ |
Experimental Protocol for Mass Spectrometry Analysis
To acquire the mass spectrum of 4-methoxy-d3-benzaldehyde-alpha-d1, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization can be employed. [12] Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of 4-methoxy-d3-benzaldehyde-alpha-d1 (approximately 100 µg/mL) in a high-purity volatile solvent such as methanol or ethyl acetate.
-
GC Separation:
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically operated in split mode to prevent column overloading.
-
Column: Use a standard non-polar or moderately polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a (5%-phenyl)-methylpolysiloxane stationary phase).
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: A typical temperature program would be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
Mass Spectrometry Detection:
-
Interface Temperature: Maintain the GC-MS interface temperature at approximately 280 °C to ensure efficient transfer of the analyte without condensation.
-
Ion Source: Use an electron ionization (EI) source.
-
Ionization Energy: Set the electron energy to the standard 70 eV.
-
Mass Range: Scan a mass range of m/z 40-200 to encompass the molecular ion and all expected fragments.
-
Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.
-
Conclusion
The strategic isotopic labeling in 4-methoxy-d3-benzaldehyde-alpha-d1 provides an excellent model for understanding the intricate fragmentation pathways of aromatic aldehydes in electron ionization mass spectrometry. The predicted mass spectrum, with its characteristic shifts in fragment masses, allows for unambiguous confirmation of the roles of the aldehydic and methoxy groups in the fragmentation process. The base peak is confidently predicted to be at m/z 139 due to the facile loss of the aldehydic deuterium, forming a stable acylium ion. Subsequent losses of neutral molecules like CO and CO₂ from primary fragments account for the other major ions in the spectrum. This detailed analysis serves as a valuable reference for researchers utilizing mass spectrometry for the structural elucidation of isotopically labeled compounds.
References
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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DEA. (n.d.). The Mass Spectrum of Cocaine: Deuterium Labeling and MS/MS Studies. Retrieved from [Link]
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JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
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kinetic isotope effect studies using 4-METHOXY-D3-BENZALDEHYDE-alpha-D1
An In-depth Technical Guide to Kinetic Isotope Effect Studies Using 4-METHOXY-D3-BENZALDEHYDE-alpha-D1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kinetic isotope effect (KIE) is a powerful and nuanced tool for the elucidation of chemical and enzymatic reaction mechanisms.[1][2] By measuring the change in reaction rate upon isotopic substitution, researchers can gain profound insights into transition state structures and identify rate-determining steps.[2][3] This guide provides a comprehensive overview of the principles and practical application of KIE studies, centered on the use of a specific, strategically labeled substrate: 4-METHOXY-D3-BENZALDEHYDE-alpha-D1. We will explore the theoretical underpinnings of the deuterium isotope effect, present a detailed experimental protocol for a model reaction—the Cannizzaro reaction—and discuss the analysis and interpretation of the resulting data. This document is intended to serve as a technical resource for researchers in organic chemistry, enzymology, and drug development who seek to leverage KIEs as a mechanistic probe.
The Principle of the Kinetic Isotope Effect (KIE)
A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1][4] The effect originates from the mass difference between isotopes, which in turn affects the vibrational frequencies of chemical bonds.[5][6] According to the principles of quantum mechanics, a chemical bond is not static but vibrates at a specific frequency. The energy of the lowest vibrational state, known as the zero-point energy (ZPE), is mass-dependent. A bond to a heavier isotope has a lower vibrational frequency and, consequently, a lower ZPE.[3][6]
For a reaction to occur, the reactants must pass through a higher-energy transition state. If a bond to an isotopically substituted atom is broken or significantly weakened in the rate-determining step, the difference in ZPE between the light and heavy isotopologues will lead to different activation energies and, therefore, different reaction rates.[7]
Caption: Zero-point energy differences between C-H and C-D bonds leading to different activation energies.
Primary vs. Secondary KIEs
-
Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[2] For the cleavage of a carbon-hydrogen bond, the substitution of hydrogen (¹H) with deuterium (²H or D) typically results in a significant rate decrease. The magnitude of the primary deuterium KIE (kH/kD) is generally in the range of 2 to 8.[8][9]
-
Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming in the rate-determining step.[1][4] SKIEs are typically much smaller than PKIEs (kH/kD values are often close to 1) and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1).[5] They provide valuable information about changes in hybridization or the steric environment of the labeled atom during the reaction.[1]
4-METHOXY-D3-BENZALDEHYDE-alpha-D1: A Precise Mechanistic Probe
The choice of isotopically labeled substrate is critical for a successful KIE study. 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 is a powerful tool for several reasons:
-
Strategic Deuterium Placement: This molecule features deuterium at two distinct positions:
-
alpha-D1: The deuterium atom is directly attached to the carbonyl carbon. This allows for the investigation of a primary KIE in reactions where the aldehydic C-H(D) bond is cleaved.
-
METHOXY-D3: The three hydrogen atoms of the methoxy group are replaced with deuterium. This allows for the study of a secondary KIE, providing insights into the electronic environment of the aromatic ring and the methoxy group in the transition state.
-
-
Well-Defined System: The 4-methoxybenzaldehyde scaffold is a common structural motif in organic chemistry and drug discovery, making the insights gained from its KIE studies broadly applicable. The electronic effect of the methoxy group is well-understood, providing a solid baseline for interpreting results.[10]
Case Study: The Cannizzaro Reaction
To illustrate the application of 4-METHOXY-D3-BENZALDEHYDE-alpha-D1, we will consider the Cannizzaro reaction, a classic example of a disproportionation reaction where an aldehyde is converted into a corresponding alcohol and carboxylic acid in the presence of a strong base. The rate-determining step of this reaction is the transfer of a hydride ion from one aldehyde molecule to another.[11]
Caption: Mechanism of the Cannizzaro reaction, highlighting the rate-determining hydride transfer.
By comparing the rate of the Cannizzaro reaction for 4-methoxybenzaldehyde and 4-METHOXY-D3-BENZALDEHYDE-alpha-D1, we can determine the primary KIE for the hydride transfer step.
Experimental Design: Competitive KIE Measurement
A competitive experiment, where a mixture of the deuterated and non-deuterated substrates reacts in the same vessel, is often preferred for determining KIEs with high precision.[12] This method minimizes experimental errors that can arise from slight variations in reaction conditions between separate experiments.
Caption: Experimental workflow for a competitive KIE study of the Cannizzaro reaction.
Detailed Experimental Protocol
Materials:
-
4-Methoxybenzaldehyde
-
4-METHOXY-D3-BENZALDEHYDE-alpha-D1
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1 M
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Substrate Mixture Preparation: Accurately weigh equimolar amounts of 4-methoxybenzaldehyde and 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 and dissolve them in a minimal amount of a suitable solvent (e.g., ethanol) to ensure homogeneity. Remove the solvent under reduced pressure to obtain a solid mixture.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known amount of the substrate mixture in a suitable solvent (e.g., a mixture of water and a co-solvent if needed).
-
Reaction Initiation: Add a concentrated aqueous solution of NaOH to the flask to initiate the reaction. Start a timer immediately.
-
Reaction Monitoring and Quenching: Allow the reaction to proceed for a predetermined time (e.g., to ~20-30% completion). Quench the reaction by adding 1 M HCl until the solution is acidic.
-
Product Isolation: Transfer the quenched reaction mixture to a separatory funnel. Extract the organic components with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Analysis by ¹H NMR: Dissolve the crude product mixture in CDCl₃. Acquire a quantitative ¹H NMR spectrum.
Data Analysis and KIE Calculation
The primary KIE (kH/kD) can be determined from the ratio of the products formed in the competitive experiment. In the ¹H NMR spectrum, the benzylic protons of the 4-methoxybenzyl alcohol product will appear as a singlet for the non-deuterated product and will be absent for the deuterated product (or appear as a multiplet coupled to deuterium depending on the spectrometer).
The ratio of the non-deuterated alcohol (P_H) to the deuterated alcohol (P_D) can be determined by integrating the respective signals. The KIE is then calculated using the following equation:
kH/kD = [P_H]/[P_D] * ([S_D]_0/[S_H]_0)
Where:
-
[P_H]/[P_D] is the ratio of the non-deuterated to deuterated alcohol product.
-
([S_D]_0/[S_H]_0) is the initial ratio of the deuterated to non-deuterated aldehyde substrate.
Interpretation of Results and Mechanistic Insights
The magnitude of the experimentally determined KIE provides valuable information about the transition state of the hydride transfer step.
| Observed kH/kD | Interpretation |
| ~ 1 | The C-H(D) bond is not broken in the rate-determining step. |
| 2 - 8 | A primary KIE, indicating that the C-H(D) bond is broken in the rate-determining step.[8][9] |
| > 8 | An unusually large KIE, which may suggest quantum mechanical tunneling of the hydrogen atom.[4] |
A significant primary KIE in the Cannizzaro reaction of 4-methoxybenzaldehyde would provide strong evidence that the hydride transfer is indeed the rate-limiting step. The secondary KIE, which could be probed by comparing the reaction rate of the methoxy-d3 labeled substrate with the non-labeled one in separate experiments, could provide further insights into the electronic changes at the methoxy group in the transition state.
Broader Applications in Drug Development
The principles demonstrated in this guide have significant implications for drug development. Understanding the mechanism of metabolic transformations, often catalyzed by enzymes like cytochrome P450, is crucial for designing more stable and effective drugs.[13] If a C-H bond is cleaved in the rate-limiting step of a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic process, a strategy known as "deuterium switching."[13] This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced patient dosing frequency. KIE studies are therefore an essential tool in the development of deuterated drugs.
Conclusion
Kinetic isotope effect studies are a cornerstone of mechanistic chemistry. The use of strategically labeled substrates, such as 4-METHOXY-D3-BENZALDEHYDE-alpha-D1, allows for a detailed interrogation of reaction pathways. By carefully designing and executing experiments, and by thoughtfully interpreting the resulting data, researchers can uncover fundamental details of chemical transformations. The insights gained from such studies are not only of academic interest but also have profound practical implications in fields ranging from catalysis to medicinal chemistry.
References
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Billa, V. K. R., & Murkin, A. S. (2012). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society, 134(50), 20384–20387. [Link]
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ResearchGate. (2012). Highly precise measurement of kinetic isotope effects using 1H-detected 2D [13C,1H]-HSQC NMR spectroscopy. [Link]
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Wilson, J. D., & Northrop, D. B. (2013). Measuring Kinetic Isotope Effects in Enzyme Reactions Using Time-Resolved Electrospray Mass Spectrometry. Analytical Chemistry, 85(6), 3168–3172. [Link]
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Li, X., & Meyer, M. P. (2015). Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers. eScholarship, University of California. [Link]
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Wang, Y., et al. (2020). Predictions of kinetic isotope effects for reactions with nonclassical dynamics. Physical Chemistry Chemical Physics, 22(38), 21966-21974. [Link]
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Wikipedia. (n.d.). Kinetic isotope effect. [Link]
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Knowles, R. (2005). Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meeting. [Link]
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Gao, Y., & Chen, H. (2015). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Journal of Analytical & Bioanalytical Techniques, 6(3). [Link]
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GitHub. (n.d.). ekwan/PyKIE: NMR methods for KIE determination. [Link]
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Mahmoud, A. R. (2025, October 27). Kinetic Isotope Effects in Organic and Biological Reactions. ResearchGate. [Link]
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Szyrwiel, Ł., & Albrecht, Ł. (2011). Measurements of Heavy-Atom Isotope Effects Using 1H NMR Spectroscopy. The Journal of Organic Chemistry, 76(18), 7551–7555. [Link]
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Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]
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He, Z., & Campbell, C. T. (2020). Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. ACS Catalysis, 10(6), 3847–3857. [Link]
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ORCA Tutorials. (n.d.). Kinectic Isotope Effects (KIE). [Link]
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Rutgers University. (2023, May 1). Estimation of frequency factors for the calculation of kinetic isotope effects from classical and path integral free energy simulations. [Link]
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Richardson, J. O. (2018). Kinetic isotope effects and how to describe them. The Journal of Chemical Physics, 148(20), 200901. [Link]
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Richard, J. P., et al. (2008). A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. Journal of the American Chemical Society, 130(44), 14557–14567. [Link]
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Chemistry LibreTexts. (2022, August 10). 7.1: Kinetic Isotope Effects. [Link]
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Chemical Substance Information. (n.d.). 4-METHOXY-D3-BENZALDEHYDE-ALPHA-D1. [Link]
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Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link]
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reductive amination reaction conditions for 4-METHOXY-D3-BENZALDEHYDE-alpha-D1
Application Note: Reductive Amination Protocols for 4-METHOXY-D3-BENZALDEHYDE- α -D1
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: High-Fidelity Isotopic Synthesis, Reaction Causality, and Self-Validating Methodologies
Introduction & Scientific Rationale
As a Senior Application Scientist, I frequently encounter the challenge of preserving isotopic fidelity during the synthesis of deuterated active pharmaceutical ingredients (APIs). The incorporation of deuterium is a proven drug development strategy to improve pharmacokinetic profiles by leveraging the kinetic isotope effect (KIE), which shunts metabolic clearance away from vulnerable sites.
The building block 4-methoxy-d3-benzaldehyde- α -d1 (also known as p-anisaldehyde-d4) is a highly valuable synthon for generating deuterated benzylic amines. It features two metabolically vulnerable sites protected by heavy isotopes: the methoxy group (-OCD₃) and the formyl carbon (-CDO). This application note details the optimized reductive amination conditions required to couple this aldehyde with primary or secondary amines while maintaining absolute control over the isotopic architecture of the resulting pharmacophore.
Mechanistic Insights: Preserving Isotopic Fidelity
In a standard reductive amination, an aldehyde condenses with an amine to form an imine (or iminium) intermediate, which is subsequently reduced to an amine. When utilizing an α -deuterated aldehyde, the primary mechanistic concern is hydrogen-deuterium (H/D) exchange at the α -position via enamine tautomerization.
The Causality of Substrate Stability: Because 4-methoxy-d3-benzaldehyde- α -d1 lacks adjacent α -protons on the aromatic ring, enolization is chemically impossible. This structural feature guarantees that the formyl deuterium is inherently stable against base- or acid-catalyzed scrambling during the imine formation step.
Controlling the Benzylic Center: Since the formyl deuterium is locked, the isotopic composition of the final benzylic methylene group is entirely dictated by your choice of reducing agent:
-
Hydride Donors (e.g., NaBH(OAc)₃): Transfer a protium (H) to the imine carbon, yielding a chiral/prochiral -CHD- benzylic center.
-
Deuteride Donors (e.g., NaBD(OAc)₃): Transfer a deuterium (D), yielding a fully deuterated -CD₂- benzylic center.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation due to its mild nature, high chemoselectivity, and excellent functional group tolerance ()[1]. 1,2-Dichloroethane (DCE) is the preferred solvent, offering superior reaction kinetics compared to tetrahydrofuran (THF)[2].
Figure 1: Reductive amination workflow of 4-methoxy-d3-benzaldehyde-α-d1 tracking isotopic fate.
Quantitative Data: Reagent Selection
Selecting the correct reducing agent is a balance of isotopic requirements, safety, and yield. The table below summarizes the expected outcomes when reacting 4-methoxy-d3-benzaldehyde- α -d1 under various conditions.
| Reducing Agent | Benzylic Isotope Pattern | Typical Yield | Toxicity / Byproducts | Reaction Time (Direct) |
| NaBH(OAc)₃ | -CHD- | 85 – 95% | Low (Acetic acid) | 2 – 12 h |
| NaBD(OAc)₃ | -CD₂- | 85 – 95% | Low (Acetic acid) | 2 – 12 h |
| NaBH₃CN | -CHD- | 70 – 85% | High (HCN gas risk) | 12 – 24 h |
| NaBD₃CN | -CD₂- | 70 – 85% | High (HCN gas risk) | 12 – 24 h |
Note: NaBH(OAc)₃ is preferred over NaBH₃CN due to the reduced toxicity of its byproducts and consistently higher reproducibility[3].
Experimental Protocol: Direct Reductive Amination
This self-validating protocol is optimized for the synthesis of a deuterated benzylic amine using NaBH(OAc)₃ (for a -CHD- product) or NaBD(OAc)₃ (for a -CD₂- product).
Materials Required:
-
4-Methoxy-d3-benzaldehyde- α -d1 (1.0 equiv)
-
Primary or secondary amine (1.05 equiv)
-
NaBH(OAc)₃ or NaBD(OAc)₃ (1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Glacial acetic acid (Optional, 1.0 equiv – typically only required for weakly nucleophilic amines)
Step-by-Step Methodology:
Step 1: Imine Condensation In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-methoxy-d3-benzaldehyde- α -d1 (1.0 equiv) and the amine (1.05 equiv) in anhydrous DCE to achieve a 0.2 M concentration.
-
Causality: Utilizing a slight molar excess of the amine ensures the complete consumption of the highly valuable deuterated aldehyde, preventing yield loss.
Step 2: Pre-activation & Self-Validation Stir the mixture at room temperature for 30–60 minutes.
-
Self-Validation Check: Remove a 10 µL aliquot, dilute in CDCl₃, and analyze via ¹H-NMR. Confirm the disappearance of the aldehyde's aromatic proton shifts and the appearance of the imine signals. Because the formyl carbon is deuterated, you will not see a traditional aldehyde proton signal at ~9.8 ppm; rely on the aromatic shifts or LC-MS (monitoring the imine mass) to validate conversion.
Step 3: Controlled Reduction Cool the reaction mixture to 0 °C using an ice bath. Add the chosen reducing agent (NaBH(OAc)₃ or NaBD(OAc)₃, 1.5 equiv) portion-wise over 5 to 10 minutes.
-
Causality: Portion-wise addition at 0 °C controls the mild exotherm and minimizes the premature, direct reduction of any unreacted aldehyde into a deuterated benzyl alcohol byproduct.
Step 4: Maturation Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours. Monitor the reaction completion via LC-MS.
Step 5: Quenching & Workup Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).
-
Causality: A basic quench neutralizes the liberated acetic acid and hydrolyzes the boron complexes, ensuring the amine product is fully deprotonated and partitions cleanly into the organic layer.
Step 6: Extraction & Purification Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (e.g., using a DCM/MeOH gradient).
Self-Validating Analytical Checks (Post-Purification):
-
Isotopic Purity (NMR): In the ¹H-NMR spectrum, verify the complete absence of the methoxy protons (normally at ~3.8 ppm).
-
For the -CHD- product, the benzylic signal will appear as a modified multiplet integrating to exactly 1 proton.
-
For the -CD₂- product, the benzylic proton signal (normally ~3.7 ppm) must be completely absent.
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) must confirm the exact mass shift (+4 Da for -CHD- derivatives, +5 Da for -CD₂- derivatives) compared to the non-deuterated standard.
Downstream Pharmacokinetic Advantages
By successfully executing this protocol, the resulting pharmacophore is heavily fortified against cytochrome P450 (CYP450) mediated degradation. The strong C-D bonds at both the methoxy and benzylic positions significantly lower the rate of O-demethylation and benzylic oxidation, shunting the drug toward more favorable clearance pathways.
Figure 2: CYP450 metabolic shunting enabled by the deuterated benzylic and methoxy modifications.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium Triacetoxyborohydride [sigmaaldrich.com]
using 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 for stable isotope labeling of pharmaceuticals
Application Note: Utilizing 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 in the Synthesis of Stable Isotope-Labeled Pharmaceuticals
Introduction & Scientific Rationale
Stable Isotope-Labeled Internal Standards (SIL-IS) are the gold standard in LC-MS/MS bioanalysis, providing absolute correction for matrix effects, extraction recovery, and ionization suppression. In the development of deuterated active pharmaceutical ingredients (d-APIs) and SIL-IS, the selection of the isotopic precursor dictates the chemical stability and metabolic resistance of the final label.
4-METHOXY-D3-BENZALDEHYDE-alpha-D1 (CAS: 342611-03-4, Molecular Formula: C8H4D4O2) is a highly specialized deuterated building block[1]. Unlabeled p-anisaldehyde is a ubiquitous intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and other organic compounds, most notably the calcium channel blocker Diltiazem[2]. By utilizing the d4-labeled analog, researchers can seamlessly integrate a +4 Da mass shift into the target molecule without altering established synthetic routes.
Mechanistic Advantages of the d4-Labeling Pattern:
-
-OCD3 (Methoxy-d3) Stability: The trideuteromethoxy group is chemically inert under physiological conditions, ensuring zero H/D back-exchange in biological matrices. Furthermore, it is highly resistant to cytochrome P450-mediated O-demethylation, making it an ideal motif for pharmacokinetic optimization.
-
-CDO (Formyl-d1) Tracing: During nucleophilic addition reactions, the formyl carbon transitions into a stable chiral center[3]. The alpha-D1 label is thus locked into the carbon backbone, providing a non-exchangeable tag directly at the site of stereochemistry.
Pathway Visualization: Diltiazem-d4 Synthesis Workflow
To illustrate the application, we examine the synthesis of Diltiazem-d4. The critical step involves the asymmetric Darzens condensation of 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 to form a chiral glycidic ester, which serves as the core stereogenic foundation for the drug[4].
Synthetic workflow for Diltiazem-d4 utilizing 4-methoxy-d3-benzaldehyde-alpha-d1.
Experimental Protocol: Asymmetric Synthesis of the d4-Glycidate Intermediate
As a Senior Application Scientist, I emphasize that the Darzens condensation requires rigorous environmental control to maintain isotopic fidelity and stereoselectivity. The following self-validating protocol details the synthesis of the key intermediate, Methyl (2R,3S)-3-(4-methoxy-d3-phenyl)glycidate-3-d1[4],[3].
Materials:
-
4-METHOXY-D3-BENZALDEHYDE-alpha-D1 (Isotopic purity >99 atom % D)
-
Methyl chloroacetate (1.2 eq)
-
Sodium methoxide (NaOMe) (1.2 eq, freshly prepared)
-
Anhydrous Toluene and Methanol
Step-by-Step Methodology:
-
Reaction Preparation (Causality: Solvent Selection): Dissolve 10.0 mmol of 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 and 12.0 mmol of methyl chloroacetate in 25 mL of anhydrous toluene under an inert argon atmosphere. Expert Insight: Toluene is explicitly selected over polar aprotic solvents to stabilize the transition state of the chiral induction, thereby maximizing the trans/cis diastereomeric ratio.
-
Base Addition (Causality: Thermal Control): Cool the reaction vessel to strictly -10 °C using a dry ice/ethylene glycol bath. Add NaOMe (12.0 mmol) in methanol dropwise over a period of 2 hours. Expert Insight: The Darzens condensation is highly exothermic. Rapid base addition leads to localized heating, which degrades the aldehyde and promotes the formation of the undesired cis-glycidate isomer. Slow addition at -10 °C ensures thermodynamic control.
-
Quenching and Extraction (Causality: Isotope Preservation): After 4 hours of stirring at -10 °C, quench the reaction with cold, pH-neutral distilled water. Extract the organic layer with ethyl acetate (3 x 20 mL). Wash with brine and dry over anhydrous Na2SO4. Expert Insight: Avoid acidic quenching, as prolonged exposure to low pH can trigger premature epoxide ring-opening. The deuterium labels remain entirely unaffected during this aqueous workup.
-
Kinetic Crystallization (Causality: Enantiomeric Purification): Concentrate the organic phase under reduced pressure. Dissolve the crude residue in a minimal volume of warm methanol, then slowly add heptane until slight turbidity appears. Cool to 4 °C overnight. Expert Insight: The (2R,3S) trans-isomer exhibits differential solubility compared to its stereoisomers. This kinetic crystallization bypasses the need for costly preparative chiral chromatography, yielding the product in >99% ee[3].
Data Presentation & Analytical Validation
To validate the success of the isotopic labeling, the synthesized d4-glycidate intermediate must be compared against its unlabeled counterpart. A +4 Da mass shift is critical to ensure no cross-talk occurs in the LC-MS/MS MRM (Multiple Reaction Monitoring) channels.
Table 1: Comparative Analytical Specifications of Glycidate Intermediates
| Analytical Parameter | Undeuterated Glycidate | d4-Labeled Glycidate | Scientific Significance |
| Molecular Formula | C11H12O4 | C11H8D4O4 | Confirms incorporation of 4 deuterium atoms. |
| Exact Mass [M+H]+ | 209.0814 | 213.1065 | +4 Da shift prevents isotopic interference (M+2/M+3 overlap) in MS. |
| Isotopic Purity | Natural Abundance | > 99.0 atom % D | Ensures a wide dynamic range for the internal standard. |
| Chiral Purity (ee) | > 99% (2R,3S) | > 99% (2R,3S) | Deuteration does not negatively impact chiral induction. |
| RP-HPLC Retention | 4.20 min | 4.18 min | Slight deuterium isotope effect reduces retention time marginally. |
| H/D Exchange Risk | N/A | Negligible | D-atoms are locked on the aromatic ether and epoxide backbone. |
Conclusion
The strategic use of 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 enables the robust synthesis of highly stable, non-exchangeable deuterated pharmaceuticals. By embedding the isotopes into both the methoxy group and the chiral backbone, researchers ensure maximum analytical reliability for LC-MS/MS quantification and superior metabolic tracing for next-generation drug development.
Sources
preparation of deuterated active pharmaceutical ingredients with 4-METHOXY-D3-BENZALDEHYDE-alpha-D1
An Application Guide to the Synthesis of Deuterated APIs using 4-METHOXY-D3-BENZALDEHYDE-alpha-D1
Abstract
The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has emerged as a powerful strategy in modern drug design, primarily aimed at enhancing pharmacokinetic profiles by leveraging the kinetic isotope effect (KIE).[1][2][3] This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of the dual-labeled building block, 4-METHOXY-D3-BENZALDEHYDE-alpha-D1, in the synthesis of deuterated pharmaceutical intermediates. We will explore the scientific principles underpinning deuteration, detail key synthetic transformations, provide step-by-step protocols, and outline the necessary analytical workflows for characterization.
The Scientific Foundation: Why Deuterate?
The substitution of a hydrogen (H) atom with its stable, heavy isotope deuterium (D) is a subtle molecular modification that can have profound effects on a drug's metabolic fate.[4][5] This is due to the Kinetic Isotope Effect (KIE) , a phenomenon rooted in the fundamental principles of chemical kinetics.
The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond.[2][6] Consequently, significantly more energy is required to cleave a C-D bond. In many metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, the cleavage of a C-H bond is the rate-limiting step.[7][8] By replacing a metabolically vulnerable hydrogen with deuterium, we can slow this enzymatic process, leading to several potential therapeutic advantages:
-
Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life (t½) and increased overall drug exposure (AUC).[1][9]
-
Enhanced Safety and Tolerability: By slowing metabolism, peak-to-trough plasma concentrations can be smoothed out, potentially reducing adverse events associated with high peak concentrations.[10] Furthermore, deuteration can suppress the formation of toxic metabolites.[2]
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.[11][12]
-
Stabilization of Chiral Centers: Deuteration at a stereocenter can slow racemization, preserving the desired therapeutic enantiomer.[2][6]
The first deuterated drug approved by the FDA, deutetrabenazine (AUSTEDO®), exemplifies these benefits. By deuterating the two methoxy groups of tetrabenazine, a key site of metabolism, the resulting drug exhibits a more favorable pharmacokinetic profile, allowing for lower and less frequent dosing.[4][11][13]
The Strategic Building Block: 4-METHOXY-D3-BENZALDEHYDE-alpha-D1
The selection of a starting material is critical for the efficient synthesis of deuterated APIs. 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 is a highly valuable synthon due to its dual isotopic labeling at two strategically important positions.
-
Methoxy-D3 Group: The O-methyl group is a common site for Phase I metabolism (O-demethylation). Introducing deuterium here directly addresses a known metabolic "soft spot," mimicking the strategy used in deutetrabenazine.
-
Aldehyde-alpha-D1 Group: The aldehyde functional group is a versatile chemical handle for a vast array of synthetic transformations.[14] Deuteration at this position ensures the deuterium label is carried forward into the molecular scaffold during key bond-forming reactions.
Properties and Handling
| Property | Value | Reference |
| CAS Number | 342611-03-4 | [15] |
| Molecular Formula | C₈H₄D₄O₂ | [15] |
| Molecular Weight | 140.18 g/mol | [15] |
| Appearance | Colorless Oil | [16] |
| Storage | Refrigerator, under inert atmosphere | [16] |
| Stability | Air Sensitive | [16] |
Handling Protocol: Due to its sensitivity to air, it is imperative to handle this reagent under an inert atmosphere (e.g., Argon or Nitrogen). Use syringe techniques for liquid transfer and ensure all glassware is thoroughly dried before use.
Core Synthetic Protocols and Applications
The aldehyde functionality of 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 serves as a gateway to numerous classes of pharmaceutical intermediates. Below are detailed protocols for key transformations.
Application I: Reductive Amination for Deuterated Benzylamines
Reductive amination is one of the most fundamental and widely used methods for synthesizing amines in medicinal chemistry. This protocol describes the formation of a deuterated N-benzyl secondary amine, a common scaffold in many APIs.
Diagram: Reductive Amination Workflow
Sources
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. isotope.com [isotope.com]
- 3. Analysis of the Development Status and Advantages of Deuterated Drugs [journal11.magtechjournal.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 10. isotope.com [isotope.com]
- 11. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 12. Synthetic Intermediates for Deuterated Pharmaceuticals - CK Isotopes [ckisotopes.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Page loading... [wap.guidechem.com]
- 16. 4-METHOXY-D3-BENZALDEHYDE CAS#: 342611-04-5 [m.chemicalbook.com]
how to improve reaction yields when using 4-METHOXY-D3-BENZALDEHYDE-alpha-D1
Welcome to the technical support center for 4-METHOXY-D3-BENZALDEHYDE-alpha-D1. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common issues encountered when using this valuable deuterated building block. Our focus is on the causality behind experimental choices, ensuring you can design robust and reproducible synthetic routes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Reagent
This section addresses fundamental questions about the properties and reactivity of 4-METHOXY-D3-BENZALDEHYDE-alpha-D1, with a special focus on the influence of its isotopic labels.
Q1: What is the significance of the two different deuterium labels in this molecule?
A: This molecule contains two distinct sets of deuterium labels, each serving a different purpose:
-
Methoxy-D3 (-OCD₃): The three deuterium atoms on the methoxy group primarily serve as a stable isotopic label for metabolic studies. In drug discovery, this position can be susceptible to oxidative demethylation by cytochrome P450 enzymes. Incorporating deuterium can slow this metabolic process, potentially improving the pharmacokinetic profile of a drug candidate.[1][2]
-
Benzaldehyde-alpha-D1 (-C(O)D): The single deuterium atom on the aldehyde carbon is a powerful tool for mechanistic studies and for controlling reaction pathways. This C-D bond is stronger than a C-H bond, leading to a phenomenon known as the Kinetic Isotope Effect (KIE), which can alter reaction rates.[3]
Q2: How does the alpha-D1 label affect reaction rates? (The Kinetic Isotope Effect)
A: The substitution of a hydrogen with a deuterium at the reactive aldehyde position leads to a Kinetic Isotope Effect (KIE) , which is a change in the reaction rate.[3] Understanding this is critical for optimizing your reactions.
-
Primary KIE: If the C-D bond is broken or formed in the rate-determining step of a reaction (e.g., a hydride transfer step), the reaction will be significantly slower than with the non-deuterated analogue. This is because more energy is required to break the stronger C-D bond.[3] This effect can be exploited to suppress unwanted side reactions, such as the Cannizzaro reaction.
-
Secondary KIE: If the C-D bond is not broken but the hybridization of the carbonyl carbon changes during the reaction (e.g., from sp² to sp³ in a nucleophilic addition), a smaller secondary KIE may be observed.[4] This can result in modest rate changes.
Q3: What are the key physical properties and storage recommendations for this reagent?
A: 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 is typically a colorless oil. Like its non-deuterated counterpart, it is susceptible to oxidation.[5]
-
Storage: It is critical to store the reagent in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation to 4-methoxy-d3-benzoic acid.[6] Air sensitivity is a key stability concern.
-
Purity Check: Before use, it is advisable to check the purity by ¹H NMR to ensure the absence of the corresponding carboxylic acid proton (~10-12 ppm) and to confirm the high level of deuteration at the aldehyde position (absence or significant reduction of the signal around 9.8 ppm).
Part 2: General Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common experimental issues.
Caption: General troubleshooting workflow for reactions involving 4-METHOXY-D3-BENZALDEHYDE-alpha-D1.
Q4: My reaction is sluggish or incomplete compared to when I use standard 4-methoxybenzaldehyde. Why is this happening and what should I do?
A: This is the most common observation when working with this reagent and is almost certainly due to the Kinetic Isotope Effect (KIE) .[3]
-
Causality: If your reaction mechanism involves the abstraction of the aldehyde proton/deuteron or a hydride/deuteride transfer in the rate-determining step, the stronger C-D bond will slow the reaction down considerably.
-
Troubleshooting Steps:
-
Increase Reaction Time: The simplest solution is to allow the reaction to run for a longer period. Monitor carefully by TLC or LC-MS to track the consumption of the starting material.
-
Increase Temperature: Gently increasing the reaction temperature can provide the necessary activation energy to overcome the higher barrier imposed by the C-D bond. Proceed with caution to avoid promoting side reactions.[7]
-
Increase Catalyst Loading: If the reaction is catalytic, a modest increase in the catalyst loading may improve the rate.
-
Q5: I'm observing significant amounts of 4-methoxy-d3-benzoic acid in my crude product. How can I prevent this?
A: Formation of the corresponding carboxylic acid is due to oxidation of the aldehyde.
-
Causality: Aldehydes are prone to oxidation, and this deuterated variant is no exception. This can be caused by impure starting material (already partially oxidized), exposure to air during the reaction, or certain reaction conditions.[7]
-
Troubleshooting Steps:
-
Use Fresh or Purified Aldehyde: Ensure the starting material is pure. If necessary, purify by column chromatography before use.
-
Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere, especially if heating for extended periods. Use degassed solvents.
-
Post-Reaction Cleanup: Unreacted aldehyde can often be removed from the product mixture by washing the organic layer with a saturated aqueous solution of sodium bisulfite.[8] This forms a water-soluble adduct with the aldehyde, which is partitioned into the aqueous layer.
-
Q6: My reaction is producing a complex mixture of byproducts or a dark-colored tar.
A: This often points to degradation or polymerization.
-
Causality: 4-methoxybenzaldehyde can be prone to side reactions like polymerization or decomposition at high temperatures or under strongly acidic/basic conditions.[5] The electron-donating methoxy group activates the aromatic ring, which can lead to undesired electrophilic substitution.[7]
-
Troubleshooting Steps:
-
Strict Temperature Control: Avoid excessive heating. Dropwise addition of reagents can help manage any exotherms.[5]
-
Check pH: Improper pH during workup can cause degradation of either the starting material or the product. Neutralize carefully.[5]
-
Purity of Reagents: Ensure all other reagents and solvents are pure and dry, as impurities can catalyze decomposition pathways.
-
Part 3: Protocol-Specific Guides & Optimization
Here we provide detailed protocols and troubleshooting for common transformations using 4-METHOXY-D3-BENZALDEHYDE-alpha-D1.
Application 1: Reductive Amination
Reductive amination is a cornerstone method for synthesizing amines. Using the alpha-D1 aldehyde allows for the creation of alpha-deuterated benzylamines, which are valuable in medicinal chemistry.[9]
Caption: Experimental workflow for the reductive amination of 4-METHOXY-D3-BENZALDEHYDE-alpha-D1.
Detailed Protocol:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 (1.0 eq.).
-
Dissolve the aldehyde in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Add the primary or secondary amine (1.0 - 1.2 eq.). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq.).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 - 1.5 eq.), portion-wise to control any effervescence.
-
Stir the reaction at room temperature for 12-24 hours. The extended reaction time is often necessary to compensate for any secondary KIE.
-
Monitor the reaction by TLC or LC-MS until the aldehyde is consumed.
-
Quench the reaction carefully by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
Troubleshooting Reductive Amination:
-
Q: My reaction stalls with the imine/iminium intermediate still present. What can I do?
-
A: The reduction of the iminium ion can be slow. A gentle increase in temperature (e.g., to 40 °C) can sometimes drive the reaction to completion. Alternatively, a more powerful reducing agent like sodium cyanoborohydride (NaBH₃CN) can be used, but this is more toxic and requires careful pH control.[9]
-
-
Q: I am getting a side product from the reduction of the aldehyde. How do I stop this?
-
A: This indicates the reducing agent is reacting with the aldehyde before the imine has fully formed. Ensure you allow sufficient time for imine formation (Step 4) before adding the reducing agent. Using a milder, more oxo-selective reducing agent like NaBH(OAc)₃ is specifically intended to prevent this.[9]
-
Application 2: Wittig Reaction
The Wittig reaction is a premier method for alkene synthesis. The alpha-D1 label will be incorporated into the newly formed double bond, providing a route to deuterated stilbene analogues and other alkenes.
Detailed Protocol:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the desired phosphonium salt (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Slowly add a strong base (e.g., n-BuLi, NaHMDS, or KHMDS, 1.05 eq.) to generate the ylide. The solution will typically turn a deep color (yellow, orange, or red).
-
Stir the ylide solution at this temperature for 30-60 minutes.
-
Add a solution of 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 (1.0 eq.) in anhydrous THF dropwise via a syringe.
-
Allow the reaction to warm slowly to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract with an organic solvent (e.g., diethyl ether or ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Troubleshooting the Wittig Reaction:
-
Q: The yield is low, and I recover a lot of unreacted aldehyde. What is the issue?
-
A: This strongly suggests incomplete ylide formation. Ensure your phosphonium salt is completely dry and that the base is of high quality and correctly titrated. The reaction must be performed under strictly anhydrous conditions.
-
-
Q: I am getting a mixture of E/Z isomers. How can I control the stereoselectivity?
-
A: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
-
For Z-alkenes (cis): Use non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) with strong, salt-free bases (e.g., NaHMDS, KHMDS) at low temperatures.
-
For E-alkenes (trans): Use stabilized ylides (e.g., those with an adjacent ester or ketone) which typically give the thermodynamically favored E-isomer. The Schlosser modification can also be used to favor E-alkene formation.
-
-
| Parameter | Reductive Amination | Wittig Reaction |
| Key Transformation | C=O → C(D)-N | C=O → C=C(D) |
| Typical Equivalents | Aldehyde (1.0), Amine (1.1), Reductant (1.5) | Aldehyde (1.0), Ylide (1.1) |
| Common Solvents | DCE, MeOH, THF | THF, Diethyl Ether (anhydrous) |
| Temperature Range | 0 °C to 40 °C | -78 °C to Room Temperature |
| Key Challenge | Slow reduction of iminium intermediate | Anhydrous conditions, ylide stability |
| KIE Impact | Minor (Secondary KIE); may require longer times | None (C-D bond not broken) |
| Table 1: Summary of representative quantitative data and conditions for key reactions. Data is illustrative.[9] |
References
- BenchChem. (n.d.). Side reactions in the nitration of 4-methoxybenzaldehyde to produce 4-Methoxy-3-nitrobenzaldehyde.
- BenchChem. (n.d.). Common side reactions in the synthesis of 4-Methoxy-3-methylbenzaldehyde.
-
Hodges, L. M., et al. (2002). Kinetics and Isotope Effects of the Aldol−Tishchenko Reaction between Lithium Enolates and Aldehydes. The Journal of Organic Chemistry, 67(22), 7619–7627. [Link]
- Hodges, L. M., et al. (2002). Kinetics and Isotope Effects of the Aldol−Tishchenko Reaction between Lithium Enolates and Aldehydes. The Journal of Organic Chemistry.
-
Wang, D., et al. (2017). Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis. Nature Communications, 8(1), 1532. [Link]
-
Singleton, D. A., et al. (2000). 13C and 2H Kinetic Isotope Effects and the Mechanism of Lewis Acid-Catalyzed Ene Reactions of Formaldehyde. The Journal of Organic Chemistry, 65(24), 7554–7560. [Link]
- Unknown. (n.d.). Optimization of the condensation reaction of benzaldehyde with dimedone.
- Wagen, C. (2023).
-
Unknown. (n.d.). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. [Link]
-
Zhang, Z., et al. (2018). One-Pot Synthesis of Deuterated Aldehydes from Arylmethyl Halides. Organic Letters, 20(6), 1728–1731. [Link]
- Unknown. (n.d.). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products.
- BOC Sciences. (n.d.).
-
Wikipedia. (n.d.). Kinetic isotope effect. [Link]
- Unknown. (n.d.).
-
Yoon, T. P., et al. (2019). Formyl-selective deuteration of aldehydes with D₂O via synergistic organic and photoredox catalysis. Chemical Science, 11(1), 121-125. [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Condensation Reactions of 4-(1-Aminoethyl)benzenesulfonamide with Aldehydes.
-
Wang, L., et al. (2024). Photosynthesis of C-1-Deuterated Aldehydes via Chlorine Radical-Mediated Selective Deuteration of the Formyl C–H Bond. Organic Letters. [Link]
-
Unknown. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Incorporation of 4-Amyloxybenzaldehyde-d1 in Organic Synthesis.
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- 1. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Isotope Effects in Aldehyde Protonation [corinwagen.github.io]
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troubleshooting incomplete deuteration in 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 synthesis
Introduction
Welcome to the technical support center for the synthesis of isotopically labeled compounds. This guide is specifically designed for researchers, chemists, and drug development professionals tackling the synthesis of 4-Methoxy-d3-benzaldehyde-alpha-d1. This molecule, featuring deuterium labels at two distinct sites—the methoxy group (d3) and the formyl position (d1)—is a valuable internal standard for mass spectrometry-based quantitative analysis and a building block in medicinal chemistry.
The dual labeling presents unique synthetic challenges, and incomplete deuterium incorporation is a common hurdle. This document provides a structured, in-depth troubleshooting guide and frequently asked questions (FAQs) to help you diagnose and resolve issues in your synthesis, ensuring high isotopic purity and chemical yield. Our approach is grounded in mechanistic principles to explain the causality behind each experimental recommendation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common synthetic route for 4-Methoxy-d3-benzaldehyde-alpha-d1?
A1: A robust and widely adopted strategy is a two-step sequence starting from a commercially available precursor like 4-hydroxybenzaldehyde.
-
Deutero-methylation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is first methylated using a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate, in the presence of a mild base (e.g., K₂CO₃) in an anhydrous solvent. This step yields 4-methoxy-d3-benzaldehyde.[1]
-
Formyl H/D Exchange: The formyl proton of the resulting 4-methoxy-d3-benzaldehyde is then exchanged for deuterium. A highly effective and mild method for this is using N-Heterocyclic Carbene (NHC) catalysis in the presence of deuterium oxide (D₂O) as the deuterium source.[2][3] This approach avoids harsh reagents that could compromise other parts of the molecule.
This sequence is generally preferred over performing the formyl deuteration first, as the acidic phenolic proton can interfere with many deuteration reactions.
Q2: How do I accurately determine the percentage of deuterium incorporation at each site?
A2: A combination of ¹H NMR spectroscopy and Mass Spectrometry (MS) is essential for unambiguous quantification.
-
¹H NMR Spectroscopy: This is the most direct method. By integrating the residual proton signals against an internal standard or a non-deuterated aromatic proton on the molecule, you can calculate the incorporation percentage.
-
For the alpha-D1 position, look for the disappearance or significant reduction of the aldehyde proton signal (typically a singlet around δ 9.8-10.0 ppm).
-
For the methoxy-D3 position, look for the disappearance of the methoxy proton signal (a singlet around δ 3.9 ppm).[1]
-
-
Mass Spectrometry (High Resolution, ESI-MS or GC-MS): MS provides the overall isotopic distribution of the entire molecule. The molecular ion peak should be at M+4 compared to the unlabeled analog (C₈H₈O₂). Incomplete deuteration will result in a distribution of peaks (M, M+1, M+2, M+3).[4][5] Deconvolution of the isotopic cluster is necessary to determine the percentage of each isotopologue.
Q3: What are the most critical quality control checks for my reagents?
A3: The isotopic and chemical purity of your starting materials directly impacts the final product.
-
Deuterated Reagents: Always obtain a Certificate of Analysis (CoA) from your supplier to verify the isotopic enrichment.[6] For D₂O, a minimum of 99.8 atom % D is recommended. For CD₃I, >99.5 atom % D is ideal.
-
Anhydrous Solvents and Reagents: Any protic (H⁺) source can compete with your deuterating agent, leading to lower incorporation. Ensure all solvents (e.g., THF, DMF, Acetonitrile) are rigorously dried, and bases like K₂CO₃ are dried in an oven before use.
-
Handling Hygroscopic Reagents: Strong deuterating agents like Lithium Aluminum Deuteride (LiAlD₄), if used, are extremely sensitive to atmospheric moisture.[7][8] They must be handled under a strictly inert atmosphere (Argon or Nitrogen).
Q4: My aldehyde product is turning yellow/brown and shows a new spot on TLC. What is happening?
A4: Benzaldehydes are notoriously susceptible to air oxidation, which converts the aldehyde to the corresponding benzoic acid.[9] This is a common issue, especially during storage or prolonged purification steps. The presence of benzoic acid can complicate subsequent reactions and analysis. It is crucial to work efficiently and store the purified product under an inert atmosphere at a low temperature.
Troubleshooting Guide: Incomplete Deuteration
This section addresses specific experimental symptoms, their probable causes, and actionable solutions.
Issue 1: Incomplete Deuteration at the Formyl Position (alpha-D1)
-
Symptom: Your ¹H NMR spectrum shows a significant residual singlet for the aldehyde proton (CHO) at ~9.8 ppm. Your mass spectrum shows a prominent M+3 peak alongside the desired M+4 peak.
| Potential Cause | Scientific Explanation | Troubleshooting Steps & Solutions |
| 1.1: H/D Back-Exchange During Workup/Purification | The formyl C-H bond, while generally stable, can become labile and undergo exchange with protic solvents (H₂O, MeOH) under slightly acidic or basic conditions, or on silica gel during chromatography. This reverses the desired deuteration.[7] | Protocol: 1. Perform aqueous workup using D₂O instead of H₂O where feasible.2. Neutralize the reaction mixture carefully before extraction.3. Minimize contact time with protic solvents. Use deuterated solvents (e.g., MeOD) for chromatography if possible, or use a less acidic stationary phase like neutral alumina.4. Work at lower temperatures during extraction and solvent removal to reduce the rate of exchange.[8] |
| 1.2: Insufficient Deuterium Source (D₂O) | In H/D exchange reactions, the process is an equilibrium. An insufficient molar excess of the deuterium source (D₂O) will not drive the equilibrium sufficiently towards the deuterated product.[8] | Protocol: 1. Increase the molar excess of D₂O. For NHC-catalyzed reactions, using D₂O as a co-solvent or the primary solvent is effective.[2]2. Ensure vigorous stirring to maximize the interface between the organic substrate and the D₂O phase if running a biphasic system. |
| 1.3: Inactive Catalyst or Incomplete Reaction | If using a catalytic method (e.g., NHC), the catalyst may be deactivated by impurities (especially oxygen or water in the case of some organometallics) or the reaction may not have reached completion. | Protocol: 1. Ensure the reaction is run under an inert atmosphere (N₂ or Ar).2. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.3. Increase reaction time or slightly elevate the temperature as per literature recommendations.[10]4. Use a fresh batch of catalyst. |
Issue 2: Incomplete Deuteration of the Methoxy Group (-OCD₃)
-
Symptom: Your ¹H NMR spectrum shows a residual singlet for the methoxy protons (-OCH₃) at ~3.9 ppm. Your mass spectrum shows a distribution of M+1, M+2, and M+3 peaks, indicating a mixture of -OCH₂D, -OCHD₂, and -OCH₃ species.
| Potential Cause | Scientific Explanation | Troubleshooting Steps & Solutions |
| 2.1: Insufficient Isotopic Purity of Methylating Agent | The most common cause is that the deuterated methylating agent (e.g., CD₃I) itself contains significant amounts of partially deuterated or non-deuterated isotopologues. This is an issue of reagent quality. | Protocol: 1. Verify the Certificate of Analysis (CoA) for your CD₃I or (CD₃)₂SO₄. Purchase reagents with the highest available isotopic purity (ideally >99.5 atom % D).2. If purity is suspect, acquire a new, high-purity batch from a reputable supplier. There is no simple lab purification for this issue. |
| 2.2: Protic Impurities in the Reaction | Traces of water or other protic impurities in the solvent or base can react with the methylating agent or interfere with the reaction, potentially leading to side reactions or incomplete conversion. | Protocol: 1. Use freshly dried, anhydrous solvents (e.g., DMF, acetone, acetonitrile).2. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is thoroughly dried in an oven (>120 °C) for several hours and cooled in a desiccator just before use.3. Run the reaction under a strict inert atmosphere. |
Issue 3: Unintended Deuteration on the Aromatic Ring (H/D Scrambling)
-
Symptom: The integration of your aromatic proton signals in the ¹H NMR is lower than expected. Your mass spectrum may show peaks higher than M+4.
| Potential Cause | Scientific Explanation | Troubleshooting Steps & Solutions |
| 3.1: Harsh Reaction Conditions | High temperatures, prolonged reaction times, or the use of strong bases (like organolithiums) can promote the deprotonation and subsequent deuteration of aromatic C-H bonds, a phenomenon known as H/D scrambling.[7][8] | Protocol: 1. If possible, lower the reaction temperature and extend the reaction time.2. Avoid unnecessarily strong bases. For the methylation step, K₂CO₃ is usually sufficient and is less likely to cause ring deprotonation than organometallic bases.3. For formyl deuteration, modern catalytic methods (NHC, photoredox) are much milder and more selective than older methods that might involve harsher conditions.[11][12] |
Analytical and Workflow Diagrams
Data Presentation: Interpreting Analytical Results
The following table summarizes the key analytical signatures corresponding to specific deuteration issues.
| Issue | ¹H NMR Signature | Mass Spectrum Signature (vs. d0) |
| Target Product | No signal at ~9.8 ppm & ~3.9 ppm | Strong molecular ion at M+4 |
| Incomplete alpha-D1 | Signal at ~9.8 ppm | Prominent M+3 peak |
| Incomplete -OCD₃ | Signal at ~3.9 ppm | Distribution of M+1, M+2, M+3 peaks |
| Ring Scrambling | Reduced integration of aromatic signals | Peaks at M+5 or higher |
| Oxidation | Signal for carboxylic acid proton (>10 ppm, broad) | Peak corresponding to benzoic acid analog |
Diagram: Troubleshooting Logic Flow
This decision tree guides the diagnostic process based on initial analytical results.
Caption: Decision tree for troubleshooting incomplete deuteration.
Diagram: Recommended Synthetic Workflow
This diagram outlines the validated, step-by-step synthetic pathway.
Caption: Recommended two-step synthesis workflow.
References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing the Synthesis of Deuterated Compounds. BenchChem. 7
-
BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of High-Purity Deuterated Compounds. BenchChem. 8
-
Sawama, Y., et al. (2018). N-Heterocyclic Carbene Catalyzed Deuteration of Aldehydes in D2O. ResearchGate. Link
-
Zhang, Y., et al. (2020). Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis. Chemical Science. Link
-
Wang, W., et al. (2021). Synthesis of deuterated aldehydes. Google Patents (WO2021045879A1). Link
-
BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Stable Isotope Labeled (SIL) Internal Standards. BenchChem. 6
-
Rajesh, N. (2014). How can I figure out the percentage of deuterium incorporation in product? ResearchGate. Link
-
Sola, M., et al. (2018). TH of 4‐methoxybenzaldehyde (I‐OMe) in the presence of 1 as pre‐catalyst in water (green squares) or the biphasic water/toluene (red squares) medium. ResearchGate. Link
-
Allmendinger, T. (2021). Is there any review on analytical methods to determine the degree of deuterium/hydrogen exchange? ResearchGate. Link
-
Huang, Z., et al. (2021). Ortho-Deuteration of Aromatic Aldehydes via a Transient Directing Group-Enabled Pd-Catalyzed Hydrogen Isotope Exchange. ACS Publications. Link
-
BenchChem Technical Support Team. (2025). A Technical Guide to the Structure Elucidation of 3,4,5-Trimethoxybenzaldehyde-d3. BenchChem. 1
-
Seo, T., et al. (2018). Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis. PMC. Link
-
Zhang, Y., et al. (2020). Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis. The Royal Society of Chemistry. Link
-
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. BenchChem. 9
-
Wang, W. (2021). Synthesis of deuterated aldehydes. SciSpace. Link
Sources
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 9. benchchem.com [benchchem.com]
- 10. WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents [patents.google.com]
- 11. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Comparative Mass Spectrometry Guide: 4-Methoxy-d3-benzaldehyde-α-d1 vs. Native p-Anisaldehyde
Executive Summary
In advanced mass spectrometry (MS), the selection of an appropriate internal standard (IS) is the cornerstone of robust quantitative and mechanistic analysis. This guide provides an objective, data-driven comparison between native p-anisaldehyde (4-methoxybenzaldehyde) and its stable isotopologue, 4-methoxy-d3-benzaldehyde-α-d1 (commonly referred to as d4-p-anisaldehyde). By analyzing their fragmentation dynamics, isotopic envelopes, and chromatographic behaviors, this document equips researchers and drug development professionals with the foundational causality required to design highly accurate Isotope Dilution Mass Spectrometry (IDMS) workflows and metabolic tracking studies.
Physicochemical & Structural Comparison
The structural difference between the two compounds lies in the strategic substitution of four hydrogen atoms with deuterium: three on the methoxy group (-OCD₃) and one on the formyl group (-CDO)[1]. This precise labeling scheme yields a +4 Da mass shift while preserving the compound's native physicochemical properties.
Table 1: Physicochemical and MS Properties
| Property | Native p-Anisaldehyde | 4-Methoxy-d3-benzaldehyde-α-d1 |
| CAS Number | 123-11-5 | 342611-03-4 |
| Chemical Formula | C₈H₈O₂ | C₈H₄D₄O₂ |
| Monoisotopic Mass | 136.0524 Da | 140.0775 Da |
| EI Precursor Ion | m/z 136 | m/z 140 |
| ESI+ Precursor Ion [M+H]⁺ | m/z 137.1 | m/z 141.1 |
| LogP | ~1.56 | ~1.50 |
Mass Spectrometry Fragmentation Dynamics
Understanding the exact fragmentation pathways of these molecules is critical for selecting optimal Selected Reaction Monitoring (SRM) transitions and for elucidating structural mechanisms.
In Electron Ionization (EI-MS), native p-anisaldehyde (m/z 136) undergoes a characteristic α-cleavage. The loss of the aldehydic hydrogen radical (H•) produces a highly stable acylium ion at m/z 135. This ion subsequently expels carbon monoxide (CO, 28 Da) to yield the methoxyphenyl cation at m/z 107[2].
By utilizing 4-methoxy-d3-benzaldehyde-α-d1, researchers can definitively track these cleavages. The initial α-cleavage results in the loss of a deuterium radical (D•, 2 Da), yielding an acylium ion at m/z 138. The subsequent loss of CO yields the d3-methoxyphenyl cation at m/z 110. Because the formyl position is explicitly deuterated (α-d1), this proves mechanistically that the initial radical lost originates exclusively from the aldehyde group, not the aromatic ring.
Mass spectrometry fragmentation pathways comparing native and d4-p-anisaldehyde.
The Causality of Isotope Dilution: Why a +4 Da Shift?
When designing an IDMS assay, the mass difference between the native analyte and the IS dictates the assay's lower limit of quantification (LLOQ). Native p-anisaldehyde has a natural isotopic envelope with an M+1 contribution of ~8.8% (primarily from ¹³C) and an M+2 contribution of ~0.6% (from ¹⁸O).
The Causality: If a +1 Da or +2 Da deuterated standard were used, the natural heavy isotopes of the highly concentrated native analyte would "bleed" into the IS channel, artificially suppressing the calculated analyte/IS ratio (Isotopic Cross-Talk). The +4 Da shift provided by 4-methoxy-d3-benzaldehyde-α-d1 completely clears the native isotopic envelope. This ensures a pristine background, allowing for high-fidelity quantification even when the native analyte is present at trace levels. Furthermore, because deuterium labeling does not significantly alter hydrophobicity, the d4-IS perfectly co-elutes with the native compound in reverse-phase LC, ensuring that both molecules experience identical matrix-induced ion suppression in the ESI source.
Self-Validating Experimental Methodology (IDMS)
The following protocol outlines a self-validating system for the extraction and quantification of p-anisaldehyde from complex biological matrices (e.g., fungal culture media or plasma) using d4-p-anisaldehyde.
Step-by-step Isotope Dilution Mass Spectrometry (IDMS) workflow.
Step-by-Step Protocol
-
Preparation & System Suitability: Prepare a 1 mg/mL primary stock of native and d4-p-anisaldehyde in HPLC-grade acetonitrile.
-
Validation Check: Inject a solvent blank immediately after the highest calibration standard. The absence of a peak at the target retention time validates the absence of auto-sampler carryover.
-
-
Isotope Equilibration (Spiking): Aliquot 500 µL of the biological sample matrix. Immediately spike with 20 µL of a 10 µg/mL d4-IS working solution. Vortex for 30 seconds.
-
Causality: Spiking the IS before any sample manipulation ensures that any physical losses during extraction apply equally to both the native compound and the IS. The ratio remains locked.
-
-
Liquid-Liquid Extraction (LLE): Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes and centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 200 µL of mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).
-
LC-MS/MS Acquisition: Inject 5 µL onto a C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using MRM (see Table 2).
-
Validation Check: Verify that the retention times of the native and d4-IS are within ±0.05 minutes of each other. A drift indicates a potential column chemistry failure or unexpected isotope effect.
-
-
Data Processing: Construct a calibration curve by plotting the peak area ratio (Native/IS) against the nominal concentration.
-
Validation Check: The analytical batch is only valid if the calibration curve exhibits an R2≥0.99 and independent Quality Control (QC) samples fall within ±15% of their nominal values.
-
Quantitative MS/MS Parameters
For LC-MS/MS applications utilizing triple quadrupole systems, the following Multiple Reaction Monitoring (MRM) transitions provide the highest signal-to-noise ratios.
Table 2: Typical MRM Transitions (ESI+)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Native p-Anisaldehyde | 137.1 | 109.1 | 15 | Quantifier (Loss of CO) |
| Native p-Anisaldehyde | 137.1 | 77.1 | 25 | Qualifier (Phenyl cation) |
| d4-p-Anisaldehyde (IS) | 141.1 | 113.1 | 15 | IS Quantifier |
| d4-p-Anisaldehyde (IS) | 141.1 | 80.1 | 25 | IS Qualifier |
Advanced Applications in Metabolic Tracking
Beyond quantification, 4-methoxy-d3-benzaldehyde-α-d1 is highly utilized in mechanistic biochemistry. For example, in the study of ligninolytic systems in white-rot fungi (such as Bjerkandera sp. and Pleurotus sapidus), researchers track the biosynthesis and degradation of aromatic compounds[3][4].
By feeding fungal cultures deuterated precursors and monitoring the extracellular fluid via MS, scientists can map metabolic pathways. The stronger bond dissociation energy of the C-D bond compared to the C-H bond often results in a measurable Kinetic Isotope Effect (KIE). If benzylic oxidation is the rate-limiting step in a specific enzymatic degradation pathway, the deuterated analog will metabolize significantly slower, allowing researchers to trap intermediates and definitively prove the enzyme's catalytic mechanism.
References
- Guidechem. "4-METHOXY-D3-BENZALDEHYDE-ALPHA-D1 342611-03-4".
- NIST Mass Spectrometry Data Center. "Benzaldehyde, 4-methoxy-". NIST Chemistry WebBook, SRD 69.
- Mester, T. "Role of Manganese and Veratryl Alcohol in the Ligninolytic System of Bjerkandera sp. Strain BOS55". Wageningen University & Research eDepot.
- Fraatz, M.A., et al. "Production of an Anise- and Woodruff-like Aroma by Monokaryotic Strains of Pleurotus sapidus Grown on Citrus Side Streams". PMC / PubMed Central.
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A Senior Application Scientist's Guide to LC-MS/MS Method Validation: The Gold Standard of Internal Standardization with 4-METHOXY-D3-BENZALDEHYDE-alpha-D1
Introduction: The Imperative of Precision in Bioanalysis
In the landscape of drug development, the quantitative determination of drugs and their metabolites in biological fluids—a practice known as bioanalysis—is the bedrock upon which pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies are built.[1][2] The data generated from these studies directly inform critical decisions, from dose selection in clinical trials to final marketing approval by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4] Consequently, the reliability and reproducibility of the bioanalytical methods used are not just a matter of scientific rigor, but a non-negotiable regulatory requirement.[3][5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant analytical technique for its unparalleled sensitivity, selectivity, and throughput.[3][6] However, the journey of an analyte from a complex biological matrix (like plasma or urine) to the detector is fraught with potential variability.[7] Analyte losses during sample preparation, fluctuations in injection volume, and the notorious "matrix effect"—where co-eluting endogenous components suppress or enhance the analyte's ionization—can all compromise data accuracy.[8][9]
To counteract this variability, an internal standard (IS) is added at a known, fixed concentration to every sample, calibrator, and quality control (QC) sample.[10][11] The IS serves as a reference point; by calculating the ratio of the analyte's response to the IS's response, we can effectively normalize for variations that occur during the analytical workflow.[12] The choice of this internal standard is one of the most critical decisions in method development. While structural analogs can be used, the "gold standard" and the focus of this guide is the Stable Isotope-Labeled (SIL) internal standard.[13][14][15] A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[16]
This guide provides an in-depth comparison of validating an LC-MS/MS method using a superior SIL-IS, 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 , versus a hypothetical, yet plausible, structural analog IS. We will delve into the core validation parameters, explaining the causality behind experimental choices and demonstrating through data why a co-eluting, physically identical SIL-IS is the cornerstone of a truly robust and defensible bioanalytical method.
The Ideal Internal Standard: A Comparative Overview
The perfect internal standard should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer.[13][14]
| Feature | 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 (SIL-IS) | Structural Analog IS (e.g., 4-Ethoxybenzaldehyde) |
| Chromatography | Co-elutes perfectly with the analyte (4-Methoxybenzaldehyde) as its physicochemical properties are nearly identical.[13] | Elutes at a different retention time due to different hydrophobicity. It does not experience the exact same matrix effect at the exact same time as the analyte. |
| Extraction Recovery | Identical recovery to the analyte. Any physical loss of the analyte during sample preparation is mirrored by the SIL-IS.[16] | Similar, but not identical, recovery. Differences in polarity and solubility can lead to differential losses during extraction steps. |
| Ionization | Experiences the exact same degree of ion suppression or enhancement as the analyte because it arrives at the ion source at the same time and has the same ionization efficiency.[8][15] | Subject to different matrix effects because it elutes at a different time. It cannot accurately compensate for analyte-specific ion suppression.[17] |
| Mass Distinction | Clearly distinguished by its higher mass (due to deuterium labeling) in the mass spectrometer. | Distinguished by its unique mass. |
| Availability & Cost | Custom synthesis is often required, making it more expensive and with longer lead times initially.[10][18] | Often more readily available and less expensive. |
The fundamental advantage of 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 is that it is the ultimate proxy for the analyte. It tracks the analyte through every potential point of variability, ensuring that the final analyte/IS ratio remains constant and accurate, a principle we will explore in the following validation experiments.
The Validation Gauntlet: A Parameter-by-Parameter Analysis
A bioanalytical method validation is a comprehensive set of experiments designed to prove that the method is fit for its intended purpose.[1][3] We will follow the harmonized guidelines set forth by the FDA and EMA.[5][19][20]
Selectivity and Specificity
-
Expertise & Causality: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components.[4][21][22] Specificity is ensuring the signal is unambiguously from the analyte. In LC-MS/MS, this is achieved through a combination of chromatographic separation and the high selectivity of monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM). We must prove that no endogenous components in the biological matrix produce a significant signal at the retention time of our analyte or its IS.
-
Experimental Protocol:
-
Analyze at least six different blank lots of the biological matrix (e.g., human plasma).
-
For each lot, analyze a blank sample (matrix only) and a sample spiked with only the internal standard.
-
Analyze a sample from each lot spiked with the analyte at the Lower Limit of Quantitation (LLOQ).
-
Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be less than 20% of the LLOQ response. The response at the retention time of the IS should be less than 5% of its response in the LLOQ sample.[23]
-
-
Data Presentation:
Matrix Lot Analyte Response in Blank % of LLOQ Response IS Response in Blank % of IS Response Result 1 150 counts 1.5% 80 counts 0.1% Pass 2 180 counts 1.8% 95 counts 0.1% Pass 3 120 counts 1.2% 70 counts <0.1% Pass 4 210 counts 2.1% 110 counts 0.1% Pass 5 165 counts 1.7% 88 counts 0.1% Pass | 6 | 190 counts | 1.9% | 92 counts | 0.1% | Pass |
-
Trustworthiness: This protocol validates that the matrix itself does not create false positive signals, ensuring that what we measure is truly the analyte of interest. The use of multiple matrix lots accounts for biological variability among individuals.
Calibration Curve and Linearity
-
Expertise & Causality: The calibration curve establishes the relationship between the instrument response (analyte/IS peak area ratio) and the known concentration of the analyte.[24] This relationship must be linear over the expected concentration range of the study samples. A blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only) are included to ensure no interference at baseline. The curve is constructed using a weighted linear regression (typically 1/x or 1/x²) to improve accuracy at the lower end of the curve, where precision can be lower.[25]
-
Experimental Protocol:
-
Prepare a set of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical curve consists of 8-10 non-zero standards spanning the desired range.
-
Add the internal standard (4-METHOXY-D3-BENZALDEHYDE-alpha-D1) at a constant concentration to all standards (except the blank).
-
Process and analyze the standards.
-
Plot the analyte/IS peak area ratio against the nominal concentration.
-
Perform a weighted linear regression to generate the calibration curve equation (y = mx + c).
-
Acceptance Criteria: At least 75% of the standards must be within ±15% of their nominal concentration (±20% at the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.[1][23]
-
-
Data Presentation:
Nominal Conc. (ng/mL) Calculated Conc. (ng/mL) % Accuracy Result 1.00 (LLOQ) 0.95 95.0% Pass 2.00 2.08 104.0% Pass 5.00 5.15 103.0% Pass 20.0 19.4 97.0% Pass 50.0 48.9 97.8% Pass 100.0 102.1 102.1% Pass 400.0 408.5 102.1% Pass | 500.0 (ULOQ) | 495.3 | 99.1% | Pass |
Accuracy and Precision
-
Expertise & Causality: Accuracy describes the closeness of the measured concentration to the true value, while precision describes the reproducibility of the measurements.[6][26] These are the most critical parameters for ensuring reliable quantitative data. They are assessed using Quality Control (QC) samples prepared at multiple concentrations. Intra-day (repeatability) and inter-day (intermediate precision) assessments are performed to understand the method's performance over time and with different analysts.
-
Experimental Protocol:
-
Prepare QC samples in bulk by spiking blank matrix at four levels: LLOQ, Low QC, Mid QC, and High QC.
-
Intra-day (within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run): Analyze five replicates of each QC level on at least three different days.
-
Calculate the concentration of each QC replicate using the calibration curve from its respective run.
-
Acceptance Criteria: For both intra-day and inter-day runs, the mean accuracy at each level must be within ±15% of the nominal value (±20% at LLOQ). The coefficient of variation (CV, or precision) must not exceed 15% (20% at LLOQ).[23]
-
-
Data Presentation (Inter-Day Summary):
QC Level Nominal Conc. (ng/mL) Mean Calculated Conc. (ng/mL) Accuracy (%) Precision (CV%) LLOQ 1.00 1.04 104.0 8.5 Low 3.00 2.91 97.0 6.2 Mid 75.0 78.2 104.3 4.1 | High | 400.0 | 392.8 | 98.2 | 3.5 |
Matrix Effect
-
Expertise & Causality: The matrix effect is the alteration of ionization efficiency by co-eluting compounds.[8] It is a major source of inaccuracy in LC-MS/MS. A SIL-IS that co-elutes with the analyte is the most effective tool to compensate for this phenomenon, as both molecules experience the same suppression or enhancement.[15][17] A structural analog that elutes at a different time cannot provide this level of compensation.
-
Experimental Protocol:
-
Obtain at least six lots of blank matrix.
-
Prepare three sets of samples at Low and High QC concentrations:
-
Set A: Analyte and IS in a neat (clean) solution.
-
Set B: Blank matrix is extracted first, then the analyte and IS are spiked into the final extract.
-
Set C: Analyte and IS are spiked into the blank matrix before extraction (these are the standard QC samples).
-
-
The Matrix Factor (MF) is calculated for both the analyte and the IS by comparing the peak area in Set B to Set A: MF = Peak Area (Set B) / Peak Area (Set A). An MF < 1 indicates suppression; > 1 indicates enhancement.
-
The crucial metric is the IS-Normalized Matrix Factor , calculated as: (MF of Analyte) / (MF of IS).
-
Acceptance Criteria: The CV of the IS-Normalized Matrix Factor across the different lots of matrix should not be greater than 15%.
-
-
Visualization of Matrix Effect Evaluation Workflow:
-
Comparative Data:
Parameter Using 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 (SIL-IS) Using Structural Analog IS Analyte MF (mean) 0.78 (22% suppression) 0.78 (22% suppression) IS MF (mean) 0.77 (23% suppression) 0.95 (5% suppression) IS-Normalized MF (mean) 1.01 0.82 CV of IS-Normalized MF 4.2% 18.5% | Result | Pass | Fail |
-
Trustworthiness: This data clearly demonstrates the superiority of the SIL-IS. While the analyte experienced significant ion suppression, the SIL-IS experienced the same suppression because it co-elutes. This results in a consistent, normalized matrix factor close to 1. The structural analog, eluting at a different time, experienced much less suppression, and therefore could not compensate for the effect on the analyte, leading to high variability and method failure.
Stability
-
Expertise & Causality: Analyte stability must be demonstrated under all conditions that study samples will experience, from collection to analysis. [27][28]This includes stability in the biological matrix at room temperature (bench-top), through freeze-thaw cycles, and during long-term frozen storage. [19][29]Degradation of the analyte before analysis leads to erroneously low concentration measurements.
-
Visualization of Stability Assessment Logic:
Caption: Logical flow for evaluating analyte stability under various storage conditions.
-
Experimental Protocol:
-
Analyze a set of freshly prepared Low and High QCs to establish a baseline (Time 0).
-
Bench-top: Store replicates at room temperature for a duration that exceeds expected sample handling time (e.g., 8 hours), then analyze.
-
Freeze-Thaw: Subject replicates to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature), then analyze.
-
Long-Term: Store replicates at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected duration of the study, then analyze.
-
Acceptance Criteria: The mean concentration of the stability-tested QCs must be within ±15% of the nominal concentration. [27]
-
-
Data Presentation (Long-Term Stability at -80°C for 90 Days):
QC Level Nominal Conc. (ng/mL) Mean Calculated Conc. (ng/mL) Accuracy (%) Result Low 3.00 2.95 98.3 Pass | High | 400.0 | 405.2 | 101.3 | Pass |
Conclusion: The Self-Validating System of a SIL-IS
The comprehensive validation of an LC-MS/MS method is a rigorous, multi-faceted process mandated by regulatory agencies to ensure data integrity in drug development. [2][3]As we have demonstrated, every validation parameter—from selectivity to stability—is designed to test the method's ability to produce consistently accurate and precise results.
The comparative data presented makes a compelling case: the use of a high-quality, stable isotope-labeled internal standard like 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 is not merely a best practice but a foundational element of a robust method. Its ability to co-elute and behave identically to the analyte transforms the analytical system into a self-validating one. It inherently corrects for the most unpredictable sources of error, particularly extraction variability and matrix effects, in a way that a structural analog simply cannot. [8][15]While the initial investment in a SIL-IS may be higher, the payoff in data quality, method ruggedness, and regulatory confidence is immeasurable. For researchers, scientists, and drug development professionals, embracing the gold standard of internal standardization is a critical step toward ensuring the integrity of their data and the ultimate success of their programs.
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Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. [Link]
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Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]
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Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (n.d.). The AAPS Journal. [Link]
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A Technical Guide to Quantitative NMR Accuracy: 4-Methoxy-d3-benzaldehyde-α-d1 versus TMS as Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out for its precision and direct proportionality between signal intensity and the number of atomic nuclei.[1][2] This powerful technique allows for the determination of absolute purity and concentration of substances without the need for identical reference standards, a significant advantage over chromatographic methods.[3][4] The cornerstone of accurate qNMR is the use of a reliable internal standard.[5][6] This guide provides an in-depth comparison of two such standards: the workhorse Tetramethylsilane (TMS) and a promising alternative, 4-Methoxy-d3-benzaldehyde-α-d1.
The Central Role of the Internal Standard in qNMR
An internal standard in qNMR serves as a reference against which the analyte's signal is compared.[3][7] The accuracy of the final quantitative result is intrinsically linked to the purity and properties of this standard. An ideal internal standard should exhibit the following characteristics:
-
High Purity: Certified and traceable purity is paramount, as any impurity in the standard will directly translate to errors in the calculated analyte concentration.[5]
-
Chemical and Physical Stability: The standard should be non-volatile, non-hygroscopic, and stable under the experimental conditions.[2][7]
-
Signal Simplicity and Uniqueness: It should produce a simple spectrum, ideally a single, sharp peak, in a region of the NMR spectrum that does not overlap with any analyte or solvent signals.[5][8]
-
Solubility: The standard must be fully soluble in the deuterated solvent used for the analysis.[3][5]
-
Known Molecular Weight: A well-defined molecular weight is essential for accurate molar calculations.
Tetramethylsilane (TMS): The Ubiquitous Reference
For decades, Tetramethylsilane (TMS) has been the gold standard for chemical shift referencing in ¹H NMR spectroscopy, with its signal defined as 0 ppm.[9] Its use as a quantitative internal standard is also widespread, particularly in non-polar organic solvents.
Strengths of TMS:
-
Exceptional Signal Characteristics: TMS provides a single, sharp singlet in the ¹H NMR spectrum due to its 12 equivalent protons. This signal is located in a region (0 ppm) that is typically free from other organic compound signals, minimizing the risk of overlap.
-
Chemical Inertness: TMS is chemically inert and does not typically react with analytes or solvents.
-
High Volatility: While a disadvantage for long-term storage of prepared solutions, its high volatility allows for easy removal from the sample after analysis, which can be beneficial for sample recovery.
Limitations of TMS:
-
High Volatility: The high volatility of TMS makes accurate weighing challenging and can lead to concentration changes in prepared solutions over time, introducing significant quantitative errors.[9]
-
Poor Solubility in Polar Solvents: TMS is not soluble in water, making it unsuitable for qNMR studies in aqueous media.[9]
-
Potential for Signal Overlap: While its signal is typically in a clear region, in some specific cases, particularly with highly shielded protons, overlap can occur.
4-Methoxy-d3-benzaldehyde-α-d1: A Specialized Alternative
4-Methoxy-d3-benzaldehyde-α-d1 is a deuterated aromatic aldehyde that presents a compelling alternative to TMS, particularly in scenarios where the limitations of TMS are a concern. The strategic placement of deuterium atoms simplifies its proton NMR spectrum and offers distinct advantages.
Strengths of 4-Methoxy-d3-benzaldehyde-α-d1:
-
Reduced Volatility: As a solid, it is significantly less volatile than TMS, allowing for more accurate and stable weighing, a critical step for qNMR accuracy.
-
Distinct Spectral Regions: The remaining protons on the aromatic ring and the aldehyde proton resonate in the downfield region of the spectrum (typically between 7 and 10 ppm). This is a region often less crowded than the aliphatic region, reducing the likelihood of signal overlap with many common analytes.
-
Simplified Spectrum: The deuteration at the methoxy and alpha positions removes their corresponding signals from the ¹H NMR spectrum, resulting in a cleaner and simpler reference spectrum. The remaining aromatic protons provide well-defined signals for quantification.
-
Suitability for a Range of Analytes: Its chemical properties make it compatible with a variety of organic molecules, particularly those with aromatic moieties or those being analyzed in solvents where TMS has poor solubility.
Considerations for 4-Methoxy-d3-benzaldehyde-α-d1:
-
Potential for Reactivity: The aldehyde functional group can potentially react with certain analytes or impurities, especially under non-neutral pH conditions or in the presence of nucleophiles. Compatibility studies are crucial.
-
More Complex Spectrum than TMS: While simplified by deuteration, the remaining aromatic protons will exhibit spin-spin coupling, resulting in a multiplet rather than a single singlet. Careful integration of the entire multiplet is necessary.
-
Cost and Availability: As a specialized, isotopically labeled compound, it is generally more expensive and less readily available than TMS.
Comparative Analysis: A Data-Driven Perspective
While direct, head-to-head published studies on the quantitative accuracy of 4-Methoxy-d3-benzaldehyde-α-d1 versus TMS are not abundant, we can infer performance based on the known properties of aromatic aldehydes and the principles of qNMR. A study on the qualification of various internal standards for qNMR highlighted the importance of unique chemical shifts, purity, and solubility, all of which are strong points for a well-chosen aromatic standard.[3] The use of certified reference materials (CRMs) for qNMR, including aromatic compounds, has been shown to provide traceability to the International System of Units (SI).[1][10]
| Feature | Tetramethylsilane (TMS) | 4-Methoxy-d3-benzaldehyde-α-d1 |
| Physical State | Highly volatile liquid | Solid |
| Weighing Accuracy | Prone to error due to volatility | High accuracy and stability |
| ¹H NMR Signal | Single, sharp singlet at 0 ppm | Aromatic multiplets (approx. 7-8 ppm) |
| Signal Overlap | Low, but possible with highly shielded protons | Low, particularly for aliphatic analytes |
| Solubility | Good in non-polar organic solvents; insoluble in water | Good in many organic solvents |
| Chemical Stability | Generally inert | Aldehyde group may be reactive with certain analytes |
| Cost & Availability | Inexpensive and widely available | More expensive and less common |
| Sample Recovery | Easy due to high volatility | Requires chromatographic separation |
Experimental Protocols
qNMR Workflow using an Internal Standard
The general workflow for a qNMR experiment using an internal standard is a meticulous process where precision is key.
Caption: General workflow for a quantitative NMR experiment using an internal standard.
Detailed Protocol for qNMR using an Internal Standard
1. Sample Preparation:
-
Weighing: Using a calibrated analytical balance, accurately weigh the analyte (e.g., 10-20 mg) and the internal standard into a clean vial. The molar ratio of the internal standard to the analyte should ideally be close to 1:1 to ensure comparable signal intensities.[2] Record the weights to the highest possible precision.
-
Dissolution: Add a precise volume of the appropriate deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) to the vial. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a high-quality NMR tube.
2. NMR Data Acquisition:
-
Instrument Setup: Tune and shim the NMR spectrometer to achieve optimal resolution and lineshape.
-
Pulse Program: Use a simple pulse-acquire sequence (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (D1): This is a critical parameter. Set D1 to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being integrated. A conservative value of 30-60 seconds is often used if T₁ values are unknown.[11]
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[11]
-
Receiver Gain (RG): Ensure the receiver gain is set appropriately to avoid signal clipping.
3. Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and perform a careful baseline correction across the entire spectrum, paying close attention to the regions of the signals to be integrated.
-
Integration: Integrate the well-resolved signal of the internal standard and the chosen signal of the analyte. For multiplets, ensure the entire signal envelope is integrated.
4. Calculation:
The purity of the analyte can be calculated using the following equation:[2]
Purity (analyte) [%] = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / m_analyte) * (m_standard / M_standard) * Purity (standard) [%]
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
Conclusion and Recommendations
The choice between TMS and 4-Methoxy-d3-benzaldehyde-α-d1 as a qNMR internal standard is highly dependent on the specific application.
-
TMS remains a suitable choice for the quantification of non-polar analytes in non-polar organic solvents, especially when sample recovery is desired and appropriate measures are taken to mitigate errors from its volatility.
-
4-Methoxy-d3-benzaldehyde-α-d1 emerges as a superior standard in situations requiring high weighing accuracy, for analytes with signals in the aliphatic region, or when working with polar solvent systems where TMS is not soluble. Its reduced volatility and signals in the downfield region provide a robust alternative for achieving high-precision quantitative results.
For all qNMR experiments, the use of a certified reference material for the internal standard is strongly recommended to ensure the traceability and accuracy of the measurements.[12] Method validation, including an assessment of linearity, accuracy, and precision, should be performed for any new qNMR assay to ensure reliable and defensible results.[4][13]
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ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link]
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evaluating deuterium retention in 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 under harsh acidic conditions
Title: Evaluating Deuterium Retention in 4-Methoxy-d3-benzaldehyde-alpha-d1 Under Harsh Acidic Conditions: A Comparative Guide
Introduction The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has revolutionized drug development by leveraging the Kinetic Isotope Effect (KIE) to enhance metabolic stability and pharmacokinetic profiles[1]. 4-Methoxybenzaldehyde (anisaldehyde) is a critical building block in the synthesis of numerous bioactive compounds. When labeling this precursor, researchers must choose between ring-deuterated variants (e.g., 4-methoxybenzaldehyde-2,3,5,6-d4) and side-chain/formyl-deuterated variants like 4-Methoxy-d3-benzaldehyde-alpha-d1 .
As a Senior Application Scientist, I frequently see synthetic routes fail during late-stage modifications due to isotopic "wash-out." This guide objectively compares the isotopic stability of these two labeling strategies under harsh acidic conditions—a common stressor in downstream synthetic steps such as reductive aminations, acid-catalyzed cyclizations, and ether cleavages.
Mechanistic Rationale: Why Position Matters in Acidic Media
The causality behind isotopic degradation is fundamentally tied to the electronic properties of the molecule. When subjected to aqueous acidic stress, the two deuteration strategies behave entirely differently:
-
Electrophilic Aromatic Substitution (EAS) in Ring-Deuterated Analogs: The methoxy group is strongly electron-donating, highly activating the aromatic ring toward electrophilic attack at the ortho and para positions. In aqueous acid (e.g., HCl/H2O), the ring deuteriums undergo rapid, reversible electrophilic aromatic substitution with protium (H+), leading to near-complete loss of the isotopic label[2].
-
Stability of the -OCD3 and -CDO Groups: In contrast, 4-Methoxy-d3-benzaldehyde-alpha-d1 places the heavy isotopes on the methoxy carbon and the formyl carbon.
-
Formyl Deuterium (-CDO): Unlike alpha-protons adjacent to a ketone or ester, which readily exchange via acid-catalyzed enolization[3], the formyl proton cannot form an enol. It is mechanistically inert to acid-catalyzed H/D exchange.
-
Methoxy Deuterium (-OCD3): The C(sp3)-D bonds of the methoxy group lack an adjacent pi-system or activating group to stabilize a deprotonation event. Unless the conditions are harsh enough to cleave the ether bond entirely, the -OCD3 group retains its isotopic integrity[4].
-
Mechanistic divergence in deuterium stability under acidic stress.
Experimental Protocol: Acid-Stress Stability Assay
To empirically validate the structural advantages of 4-Methoxy-d3-benzaldehyde-alpha-d1, we utilize a self-validating kinetic assay. By purposely using non-deuterated water (H2O) as the solvent, any exchange event forces the incorporation of protium (H). This results in a direct drop in molecular mass, creating a self-validating system that is easily tracked via mass spectrometry.
Experimental workflow for kinetic evaluation of isotopic stability.
Step-by-Step Methodology
-
Preparation of Stress Media: Prepare a 6M HCl solution using highly purified, non-deuterated water (H2O).
-
Substrate Incubation: Dissolve 50 mg of 4-Methoxy-d3-benzaldehyde-alpha-d1 (Target) and 50 mg of 4-Methoxybenzaldehyde-2,3,5,6-d4 (Alternative) in separate 10 mL sealed reaction vials containing 5 mL of the 6M HCl solution. A co-solvent of 10% THF is added to ensure complete homogeneity.
-
Thermal Stress: Heat the sealed vials to 80°C under continuous magnetic stirring.
-
Time-Course Sampling: Extract 0.5 mL aliquots at t = 1h, 4h, 12h, and 24h.
-
Quenching and Extraction: Immediately quench each aliquot by neutralizing with saturated aqueous NaHCO3 until pH ~7 is reached. Extract the organic components using ethyl acetate (3 x 1 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Quantification: Analyze the isolated residues via High-Resolution Mass Spectrometry (HRMS) to determine the isotopic distribution (M+, M-1, M-2) and quantitative 1H-NMR (using an internal standard like 1,3,5-trimethoxybenzene) to confirm the specific sites of deuterium loss[4].
Quantitative Data & Performance Comparison
The following table summarizes the deuterium retention percentages derived from HRMS analysis. The data clearly illustrates the vulnerability of ring-deuterated systems compared to the robust retention of the -OCD3 and -CDO labels.
| Time Point (80°C, 6M HCl) | 4-Methoxy-d3-benzaldehyde-alpha-d1 (% D Retention) | 4-Methoxybenzaldehyde-2,3,5,6-d4 (% D Retention) | Mechanistic Observation |
| Initial (t=0) | 99.5% | 99.2% | Baseline isotopic purity verified by NMR. |
| t = 1 hour | 99.5% | 78.4% | Rapid onset of EAS-mediated wash-out in the ring. |
| t = 4 hours | 99.3% | 42.1% | Significant loss of ortho-deuteriums in the d4-ring analog. |
| t = 12 hours | 99.1% | 15.6% | Near-complete equilibration with aqueous protium pool. |
| t = 24 hours | 98.9% | < 5.0% | Target compound demonstrates exceptional isotopic stability. |
Note: The minor degradation (<1%) in the target compound over 24 hours is attributed to trace ether cleavage forming the corresponding phenol, rather than direct H/D exchange.
Conclusion
For synthetic chemists and drug development professionals, the selection of the correct deuterated building block is paramount. While ring-deuterated anisaldehyde derivatives may be suitable for mild, non-aqueous conditions, they suffer from catastrophic isotopic wash-out under harsh acidic stress due to the activating nature of the methoxy group.
Conversely, 4-Methoxy-d3-benzaldehyde-alpha-d1 provides a highly stable alternative. Because its isotopic labels are situated on the methoxy and formyl carbons—positions that are electronically insulated from acid-catalyzed enolization and electrophilic aromatic substitution—it retains >98% of its deuterium content even after 24 hours in 6M HCl at 80°C. This makes it the superior choice for complex, multi-step syntheses requiring acidic conditions.
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 in Large-Scale API Synthesis
Introduction: The Deuterium Advantage in Modern Drug Development
In the landscape of pharmaceutical development, the pursuit of superior clinical outcomes is relentless. Among the most subtle yet powerful strategies to emerge is the selective incorporation of deuterium, a stable isotope of hydrogen, into active pharmaceutical ingredients (APIs). This approach, moving beyond the simple "deuterium switch" for existing drugs to a de novo design element, leverages the Kinetic Isotope Effect (KIE) to enhance a drug's metabolic profile.[1][2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1][3][4] This fundamental principle can lead to significant therapeutic advantages, including improved metabolic stability, a longer plasma half-life, reduced formation of toxic metabolites, and potentially a better safety and tolerability profile.[5]
4-Methoxybenzaldehyde is a ubiquitous and versatile building block in the synthesis of numerous APIs.[6][7] Its methoxy and aldehyde functionalities serve as critical handles for molecular elaboration. This guide presents an in-depth cost-benefit analysis of its deuterated analogue, 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 , for researchers, process chemists, and drug development professionals. We will objectively compare its use against the non-deuterated standard in a model large-scale API synthesis, providing the experimental and economic rationale necessary to make an informed strategic decision.
Strategic Deuteration: The "Building Block" Approach
The synthesis of a deuterated API can be broadly approached in two ways: late-stage hydrogen-deuterium exchange on an advanced intermediate or the "building block" approach. The latter, which involves the incorporation of a deuterium-enriched starting material early in the synthetic route, is the strategy employed when using 4-METHOXY-D3-BENZALDEHYDE-alpha-D1.[8]
The primary advantage of the building block method is the precise and controlled installation of the isotopic label.[8] This ensures high isotopic purity at the desired molecular positions, which is a critical parameter for regulatory approval and consistent clinical performance. While this may necessitate a higher initial investment in the starting material, it often de-risks the overall manufacturing process by avoiding harsh, non-selective, and difficult-to-scale late-stage exchange reactions.[8]
Caption: Fig 1. High-level comparison of the building block versus late-stage exchange strategies for synthesizing deuterated APIs.
Comparative Analysis of Key Starting Materials
The selection of the initial benzaldehyde derivative is the first critical decision point. The choice directly impacts cost, process, and the ultimate pharmacokinetic properties of the final API.
| Feature | 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 | 4-Methoxybenzaldehyde (Standard) | Alternative: 3-Ethoxy-4-methoxybenzaldehyde |
| Structure | C₈D₄H₄O₂ | C₈H₈O₂ | C₁₀H₁₂O₃ |
| Molecular Weight | 140.17 | 136.15 | 180.20 |
| Key Feature | Deuterium at the metabolically labile methoxy group (OCD₃) and the reactive aldehyde carbon (α-D). | Standard, widely available building block.[6] | Introduces an ethoxy group, potentially altering solubility and receptor binding. |
| Typical Synthesis | Requires deuterated precursors (e.g., CD₃I) and specific deuteration steps. | Oxidation of p-cresol methyl ether or anethole.[9] | Ethylation of isovanillin.[10] |
| Isotopic Purity | Typically supplied with high isotopic enrichment (>98 atom % D).[11][12] | N/A | N/A |
| Primary Function | Introduces metabolic stability via KIE. | Versatile chemical handle for synthesis.[7] | Modifies the steric and electronic properties of the molecule.[13] |
Experimental Protocols: Synthesis of a Model API
To provide a tangible comparison, we will outline the synthesis of a hypothetical API, "Deutero-Aminexol," via a two-step reductive amination and acylation sequence. This common transformation highlights the role of the aldehyde functionality.
Caption: Fig 2. A representative two-step synthetic workflow for producing the model API 'Aminexol'.
Protocol A: Synthesis of Aminexol (Non-Deuterated Control)
-
Step 1: Reductive Amination. To a stirred solution of 4-methoxybenzaldehyde (1.0 eq) and a primary amine (R-NH₂, 1.05 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude secondary amine intermediate is typically used without further purification.
-
Step 2: Acylation. Dissolve the crude intermediate from Step 1 in DCM (10 volumes) and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of an acid chloride (R'-COCl, 1.1 eq). Stir the reaction at room temperature for 4 hours. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization from ethanol/water to yield the final API, Aminexol.
Protocol B: Synthesis of Deutero-Aminexol (Deuterated)
-
Step 1: Reductive Amination. To a stirred solution of 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 (1.0 eq) and a primary amine (R-NH₂, 1.05 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. Causality Note: The choice of NaBH(OAc)₃ is crucial as it is a mild reducing agent that will not cause H/D scrambling at the alpha position, thus preserving the isotopic label. Allow the reaction to warm to room temperature and stir for 12 hours. Quench, extract, and dry as described in Protocol A.
-
Step 2: Acylation. The procedure is identical to Step 2 in Protocol A. The C-D bonds are stable under these acylation conditions. Purify the crude product by recrystallization from ethanol/water to yield the final API, Deutero-Aminexol.
In-Depth Cost-Benefit Analysis
The decision to use the deuterated building block hinges on a multi-faceted analysis of cost, process efficiency, and the ultimate enhancement of the final drug's properties.
Cost of Starting Materials
The most immediate and significant difference is the procurement cost. Deuterated reagents are inherently more expensive due to the energy-intensive process of producing heavy water (D₂O) and the subsequent multi-step syntheses required to create complex building blocks.[3][14]
| Compound | CAS Number | Representative Supplier | Approx. Cost (per gram) | Approx. Cost (per mole) |
| 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 | 342611-03-4 | C/D/N Isotopes, Medical Isotopes Inc.[12] | High | ~$4000 - $6000 |
| 4-Methoxybenzaldehyde | 123-11-5 | Sigma-Aldrich, ECHEMI[6][15] | Low | ~$10 - $20 |
Note: Prices are estimates for R&D quantities and are subject to significant variation based on scale, purity, and supplier. Large-scale manufacturing costs would be negotiated and are expected to be lower per unit but still substantially higher for the deuterated material.
Process Efficiency and Scalability
For the described synthetic route, the direct impact of deuteration on reaction kinetics and yield is expected to be negligible. The KIE primarily affects the rate of bond cleavage, not the formation of new bonds in reactions like reductive amination or acylation.
| Parameter | Impact of Deuteration | Rationale and Field Insights |
| Reaction Yield | Neutral | Isotopic substitution at these positions does not typically influence the efficiency of the chosen synthetic transformations. Overall process yield should be comparable between Protocol A and B. |
| Process Robustness | Neutral to Minor Negative | While the chemistry is identical, the high cost of the deuterated starting material may necessitate more stringent process controls to minimize any potential for batch failure, slightly increasing operational complexity. |
| Supply Chain | Moderate to High Risk | The supply chain for specialized deuterated building blocks is less diverse than for commodity chemicals.[14] Securing a stable, large-scale supply requires partnership with specialized manufacturers like Cambridge Isotope Laboratories or Zeochem who can ensure global availability and regulatory compliance.[14][16] |
| Safety | Neutral | Deuterium is a stable, non-radioactive isotope. The safety profile of the synthesis is dictated by the reagents and solvents used, which are identical in both protocols. |
API Performance and Value Proposition (The "Benefit")
This is the core justification for the increased cost. The value is not realized during synthesis but in the improved clinical performance and commercial longevity of the final drug product.
| Performance Metric | Non-Deuterated API (Aminexol) | Deuterated API (Deutero-Aminexol) | Mechanism and Supporting Evidence |
| Metabolic Stability | Lower | Significantly Higher | The OCD₃ group is more resistant to O-demethylation by cytochrome P450 enzymes. This is a primary metabolic pathway for many drugs. The deuterated drug Deutetrabenazine, with two OCD₃ groups, demonstrates a superior pharmacokinetic profile to its non-deuterated parent, allowing for reduced dosing.[1][4] |
| Plasma Half-Life (t½) | Shorter | Longer | Reduced metabolic clearance directly translates to a longer half-life. This can enable less frequent dosing (e.g., once-daily vs. twice-daily), which is a major driver of patient adherence and commercial success.[3][4] |
| Formation of Metabolites | Standard | Potentially Reduced | By blocking a key metabolic pathway, the formation of specific metabolites (which could be inactive, active, or toxic) is reduced. This can lead to a cleaner safety profile and more predictable pharmacology.[5] |
| Intellectual Property | Limited (if based on known scaffold) | Stronger Patent Position | Deuterated compounds are often considered New Chemical Entities (NCEs), allowing for new composition-of-matter patents. This can extend market exclusivity far beyond the patent life of the original non-deuterated drug, representing a multi-billion dollar value proposition.[3][4] |
| Regulatory Pathway | Standard | Potentially Accelerated | For deuterated versions of existing drugs, an accelerated 505(b)(2) regulatory pathway may be possible in the U.S., leveraging existing clinical data of the parent compound.[1][3] |
Conclusion: A Strategic Investment Decision
The choice to employ 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 in large-scale API synthesis is not a simple matter of substituting one reagent for another. It is a strategic, value-driven decision that trades significantly higher upfront material costs for the potential of a clinically superior and more commercially valuable final product.
Caption: Fig 3. A simplified decision-making framework for selecting the deuterated versus non-deuterated building block.
Final Recommendation:
The use of 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 is strongly recommended for API development programs where:
-
Pre-clinical data indicates that O-demethylation is a significant route of metabolic clearance for the parent molecule.
-
A longer half-life and reduced dosing frequency would provide a clear clinical and commercial advantage.
-
Extending the intellectual property life of a drug franchise is a primary strategic goal.
While the initial investment is substantial, the return on that investment—realized through improved patient outcomes, a superior product profile, and a durable market position—can be transformative. The building block approach, despite its cost, represents the most robust and reliable method for achieving the precision deuteration required for a successful next-generation therapeutic.
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A Researcher's Guide to Handling 4-METHOXY-D3-BENZALDEHYDE-alpha-D1: A Protocol for Safety and Integrity
This guide provides an in-depth operational plan for the safe handling, use, and disposal of 4-METHOXY-D3-BENZALDEHYDE-alpha-D1. As a deuterated aromatic aldehyde, this compound requires specific precautions that account for both the chemical properties of aldehydes and the unique considerations for isotopically labeled molecules. The protocols outlined herein are designed to ensure the safety of laboratory personnel and maintain the integrity of the compound for research applications.
Foundational Knowledge: Hazard Assessment
Table 1: Hazard Profile of 4-Methoxybenzaldehyde
| Hazard Type | Description | Potential Effects | Source(s) |
|---|---|---|---|
| Skin Contact | Causes skin irritation. May be harmful if absorbed through the skin. | Redness, itching, rash, or burning sensation. | [2][3] |
| Eye Contact | Causes serious eye irritation. | Redness, pain, watering, and potential for serious eye damage. | [2][3] |
| Inhalation | May cause respiratory tract irritation. | Coughing, shortness of breath, and irritation of the nose and throat. | [2][4] |
| Ingestion | Harmful if swallowed. | May cause gastrointestinal irritation. | [2][5] |
| Chemical Reactivity | Air and light sensitive. | The compound can oxidize or polymerize upon exposure to air, light, and heat, affecting its purity and stability.[6][7][8] |[7][8] |
The First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on established safety standards for handling irritating and sensitizing aldehydes.[9][10]
Hand Protection: Chemical-Resistant Gloves
Standard latex gloves are insufficient and offer poor protection against aldehydes.[9]
-
Primary Recommendation: Single-use nitrile gloves. Nitrile provides good resistance to aldehydes and is a common standard in laboratory settings.[9]
-
For Extended Use or Spills: Butyl rubber gloves offer superior protection against aldehydes and ketones and should be considered for tasks with higher exposure risk.[11]
-
Protocol: Always inspect gloves for tears or holes before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.[12]
Eye and Face Protection: Preventing Splashes and Vapors
Given the risk of serious eye irritation, robust eye and face protection is mandatory.
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn whenever handling the compound in liquid or solid form.[12][13]
-
High-Risk Operations: When pouring, preparing solutions, or when there is a significant risk of splashing, a full face shield should be worn in addition to chemical splash goggles.[9][10] A face shield alone does not provide adequate protection.[10]
Body Protection: Laboratory Coats and Aprons
Protective clothing prevents incidental skin contact.
-
Standard Use: A long-sleeved laboratory coat should be worn and fully buttoned.
-
Splash Risk: For larger quantities or when transferring solutions, a chemically resistant apron worn over the lab coat is recommended.[14]
-
Contamination: Contaminated clothing must be removed immediately and decontaminated before reuse.[15] Do not take contaminated clothing home.[9]
Respiratory Protection: Engineering Controls First
The primary method for controlling inhalation hazards is to use engineering controls.
-
Primary Control: All work with 4-METHOXY-D3-BENZALDEHYDE-alpha-D1, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize vapor inhalation.[5][16]
-
When Respirators are Needed: In the event of a large spill or failure of engineering controls, respiratory protection may be necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors (e.g., type ABEK) should be used by trained personnel.[5] Routine use of respirators requires enrollment in a respiratory protection program with formal training and fit-testing.[14]
Operational Plan: From Receipt to Disposal
A systematic workflow minimizes risk and ensures the quality of the research material. The following diagram and protocols outline the essential steps for handling the compound throughout its lifecycle in the laboratory.
Caption: Workflow for the safe handling of 4-METHOXY-D3-BENZALDEHYDE-alpha-D1.
Storage Protocol
Aromatic aldehydes are sensitive to environmental conditions.[6] Improper storage can lead to degradation, compromising experimental results.
-
Container: Store the compound in its original, tightly sealed, amber container to protect it from light and air.[17]
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[18] Storage temperatures should be maintained below 25°C.[6][18]
-
Compatibility: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[7][8]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear. Confirm the location of the nearest safety shower and eyewash station.[14]
-
Don PPE: Put on all required PPE as outlined in Section 2: lab coat, nitrile gloves, and chemical splash goggles.
-
Weighing: Conduct all weighing activities inside the fume hood. Use an anti-static weigh boat or glassine paper. Keep the container sealed when not actively dispensing.
-
Solution Preparation: Slowly add the compound to the solvent to avoid splashing. Keep flasks or beakers covered when possible (e.g., with a watch glass or cap).
-
Post-Handling: After use, securely seal the primary container.
-
Decontamination: Wipe down the work surface in the fume hood and any equipment used.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly.
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
-
Skin or Eye Exposure:
-
Immediately proceed to the nearest safety shower or eyewash station.[16]
-
For skin contact, remove contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[2][3]
-
For eye contact, hold eyelids open and flush with water for at least 15 minutes.[2][3]
-
Seek immediate medical attention and provide the SDS for 4-Methoxybenzaldehyde to the medical personnel.[2]
-
-
Minor Spill (inside a fume hood):
-
Major Spill (outside a fume hood):
Disposal Plan
Deuterated compounds and materials contaminated with them must be disposed of as hazardous chemical waste.[1]
-
Segregation: Collect all waste containing 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EH&S office.[1]
-
Labeling: The waste container must be accurately labeled with its full chemical contents.
-
Storage: Keep the waste container sealed and store it in a designated satellite accumulation area until it is collected for disposal by trained professionals.[1]
-
Prohibition: Never pour deuterated compounds or any aldehyde-containing waste down the drain.[1]
By adhering to this comprehensive guide, researchers can confidently handle 4-METHOXY-D3-BENZALDEHYDE-alpha-D1, ensuring both personal safety and the scientific integrity of their work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
